Chemical structure and properties of 1-(4-Benzylmorpholin-2-yl)ethanol
Chemical Structure and Properties of 1-(4-Benzylmorpholin-2-yl)ethanol: A Technical Guide for Medicinal Chemistry Applications Executive Summary In modern drug discovery, functionalized 6-membered heterocycles are highly...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Structure and Properties of 1-(4-Benzylmorpholin-2-yl)ethanol: A Technical Guide for Medicinal Chemistry Applications
Executive Summary
In modern drug discovery, functionalized 6-membered heterocycles are highly prized for their ability to modulate pharmacokinetic properties while providing rigid vectors for target engagement[1]. 1-(4-Benzylmorpholin-2-yl)ethanol is a versatile, stereochemically rich building block that combines the favorable physicochemical profile of a morpholine ring with the synthetic flexibility of a secondary alcohol. This whitepaper provides an in-depth technical analysis of its chemical properties, pharmacophore utility, and a field-proven synthetic methodology.
Chemical Identity and Physicochemical Profiling
Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The morpholine core inherently improves aqueous solubility, while the N-benzyl group provides a lipophilic balance[2].
2 (C2 of the morpholine ring, C1 of the ethanol chain)
Pharmacophore Logic & ADME Impact
Morpholine scaffolds are prevalent in FDA-approved drugs due to their highly favorable pharmacokinetic (PK) properties[3]. As a Senior Application Scientist, I often recommend morpholine derivatives to rescue late-stage lead compounds suffering from poor solubility or high metabolic clearance.
The structural logic of 1-(4-Benzylmorpholin-2-yl)ethanol can be deconstructed into three functional domains:
The Morpholine Core: The electronegative oxygen atom exerts an inductive electron-withdrawing effect, lowering the pKa of the amine (typically ~8.3) compared to piperidine (~11). This ensures the molecule is partially un-ionized at physiological pH (7.4), striking an optimal balance between aqueous solubility and passive membrane/blood-brain barrier (BBB) permeability.
The N-Benzyl Group: Synthetically, this acts as a robust protecting group during strong nucleophilic reactions. Pharmacologically, it serves as a lipophilic anchor capable of occupying hydrophobic pockets (e.g., in kinase active sites)[3].
The 1-Hydroxyethyl Chain: Introduces a hydrogen bond donor/acceptor motif and a secondary chiral center. The stereochemistry here is critical for precise molecular recognition in biological systems[2].
Caption: Pharmacophore mapping and ADME property contributions.
Synthetic Methodology & Retrosynthetic Analysis
The synthesis of 1-(4-Benzylmorpholin-2-yl)ethanol relies on the controlled construction of the morpholine ring followed by side-chain functionalization. The most reliable route involves the cyclization of N-benzylethanolamine with epichlorohydrin to form 4-benzylmorpholine-2-methanol. This primary alcohol is then carefully oxidized to the aldehyde, setting the stage for a Grignard addition.
Caption: Step-by-step synthetic workflow for 1-(4-Benzylmorpholin-2-yl)ethanol.
Experimental Protocol: Grignard Synthesis
The following protocol details the final, critical step: the conversion of 4-benzylmorpholine-2-carbaldehyde to 1-(4-Benzylmorpholin-2-yl)ethanol via Grignard addition. This protocol is designed as a self-validating system, ensuring high yield and preventing common pitfalls such as over-alkylation or emulsion formation during workup.
Objective: Nucleophilic addition of a methyl group to the C2-aldehyde of the morpholine core.
Reagents:
4-Benzylmorpholine-2-carbaldehyde (1.0 eq)
Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 eq)
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
Setup & Inert Atmosphere: Flame-dry a 250 mL round-bottom flask under vacuum and flush with Argon. Causality: Grignard reagents are highly sensitive to moisture. Even trace water will prematurely protonate the MeMgBr to form methane gas, destroying the reagent's nucleophilicity.
Solvation: Dissolve 4-benzylmorpholine-2-carbaldehyde in anhydrous THF to achieve a 0.2 M concentration. Stir magnetically.
Cryogenic Cooling: Submerge the reaction flask in an ice-water bath to reach 0 °C. Causality: The nucleophilic addition is highly exothermic. Maintaining 0 °C prevents the Grignard reagent from acting as a base, which would cause unwanted enolization of the aldehyde and reduce the yield.
Nucleophilic Addition: Add the MeMgBr solution dropwise via syringe over 15 minutes. Monitor the internal temperature to ensure it does not exceed 5 °C. Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature for an additional 2 hours.
Reaction Quenching (Critical Step): Cool the flask back to 0 °C. Carefully add saturated aqueous ammonium chloride (NH₄Cl) dropwise until gas evolution ceases. Causality: NH₄Cl provides mildly acidic protons to safely destroy excess Grignard reagent. Unlike strong acids (e.g., HCl), NH₄Cl will not fully protonate the morpholine nitrogen. Fully protonating the nitrogen would pull the product into the aqueous layer and create severe, unmanageable emulsions during extraction.
Extraction & Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate (starting at 9:1 and increasing polarity). The product will elute as a diastereomeric mixture (due to the new chiral center at the ethanol chain).
Analytical Characterization
To validate the success of the synthesis, the following analytical signatures should be confirmed:
¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the distinct aldehyde proton singlet (~9.6 ppm). A new multiplet will appear around 3.8-4.0 ppm corresponding to the methine proton of the new secondary alcohol (-CH (OH)CH₃). The methyl group (-CH₃) will appear as a doublet around 1.1-1.2 ppm. The benzyl protons will remain distinct around 7.2-7.4 ppm[2].
LC-MS: Electrospray ionization (ESI+) should show a strong [M+H]⁺ peak at m/z 222.3.
TLC: The product will have a lower Rf value than the starting aldehyde due to the increased polarity introduced by the hydroxyl group.
Conclusion
1-(4-Benzylmorpholin-2-yl)ethanol is a highly strategic intermediate in medicinal chemistry. By leveraging the morpholine core's ability to modulate pKa and solubility, alongside the synthetic versatility of the N-benzyl and secondary alcohol groups, researchers can efficiently construct complex, bioavailable therapeutics. Strict adherence to anhydrous conditions and controlled cryogenic nucleophilic additions ensures high-fidelity synthesis of this compound.
Technical Whitepaper: 1-(4-Benzylmorpholin-2-yl)ethanol in Advanced Drug Discovery
Executive Summary The compound 1-(4-Benzylmorpholin-2-yl)ethanol (CAS: 1935427-14-7) is a highly versatile, chiral heterocyclic building block utilized extensively in modern medicinal chemistry[1]. With a molecular weigh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-(4-Benzylmorpholin-2-yl)ethanol (CAS: 1935427-14-7) is a highly versatile, chiral heterocyclic building block utilized extensively in modern medicinal chemistry[1]. With a molecular weight of 221.30 g/mol [1], this morpholine derivative serves as a critical intermediate in the synthesis of central nervous system (CNS) therapeutics. The presence of the morpholine ring imparts favorable physicochemical properties—such as improved aqueous solubility and modulated basicity—while the benzyl group provides a robust, orthogonal protecting strategy during complex multi-step syntheses.
This whitepaper provides an in-depth technical analysis of 1-(4-Benzylmorpholin-2-yl)ethanol, detailing its physicochemical profiling, mechanistic synthesis, self-validating experimental protocols, and downstream applications in neuropharmacology.
Physicochemical Profiling
Understanding the fundamental properties of 1-(4-Benzylmorpholin-2-yl)ethanol is essential for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes its core quantitative data[1].
Parameter
Specification
IUPAC Name
1-(4-Benzylmorpholin-2-yl)ethanol
CAS Registry Number
1935427-14-7
Molecular Weight
221.30 g/mol
Molecular Formula
C13H19NO2
Purity (Commercial Standard)
≥ 95.0%
Topological Polar Surface Area (TPSA)
~32.5 Ų (Calculated)
Hydrogen Bond Donors / Acceptors
1 / 2
Rotatable Bonds
3
Strategic Utility in Medicinal Chemistry
The structural architecture of 1-(4-Benzylmorpholin-2-yl)ethanol is engineered for specific pharmacological applications:
The Morpholine Core : Morpholine rings are privileged scaffolds in drug design. Their oxygen atom acts as a hydrogen bond acceptor, while the nitrogen can be functionalized to interact with kinase hinge regions. This scaffold is heavily utilized in the development of norepinephrine reuptake inhibitors[2] and LRRK2 kinase inhibitors targeting Parkinson's Disease, Alzheimer's, and ALS[2].
The Benzyl Protecting Group : The N-benzyl moiety is strategically chosen because it withstands highly nucleophilic conditions (e.g., Grignard additions) and hydride reductions. Post-functionalization, it is readily cleaved via palladium-catalyzed hydrogenolysis (Pd/C, H2) to yield the free secondary amine without disrupting the rest of the molecule.
The 1-Hydroxyethyl Side Chain : The secondary alcohol provides a functional handle for further derivatization, such as etherification, oxidation to a ketone, or activation (via mesylation/tosylation) for nucleophilic displacement.
Fig 1. Downstream application of the morpholine scaffold in LRRK2-targeted neuroprotection.
Synthetic Methodology & Mechanistic Causality
The most reliable route to synthesize 1-(4-Benzylmorpholin-2-yl)ethanol is via the reduction of its ketone precursor, 1-(4-Benzylmorpholin-2-yl)ethanone (CAS: 852237-34-4)[3]. The ketone itself is typically derived from 4-benzylmorpholine-2-carbonitrile via a Grignard addition[2].
The reduction utilizes Sodium Borohydride (NaBH4) in an alcoholic solvent. This method is preferred over stronger reducing agents (like LiAlH4) because it is highly chemoselective for the ketone, avoiding potential ring-opening side reactions or cleavage of the benzyl group.
Fig 2. Two-step synthetic route to 1-(4-Benzylmorpholin-2-yl)ethanol.
The following protocol details the reduction of the ethanone intermediate to the target ethanol derivative. Every step is designed as a self-validating system to ensure maximum yield and diastereomeric control.
Step 1: Reaction Setup
Procedure : Add 1-(4-Benzylmorpholin-2-yl)ethanone (1.0 eq) to a flame-dried round-bottom flask. Dissolve in anhydrous methanol to achieve a 0.2 M concentration.
Causality : Methanol serves as both a solvent and a proton source. It forms an intermediate alkoxyborohydride complex with NaBH4, which significantly accelerates the reduction compared to using aprotic solvents like THF.
Step 2: Temperature Control & Reagent Addition
Procedure : Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add Sodium Borohydride (NaBH4, 1.5 eq) in small portions over 15 minutes.
Causality : The reduction of ketones by NaBH4 is exothermic. Portionwise addition at 0 °C prevents thermal runaway and suppresses the competitive reaction of NaBH4 with methanol, which would otherwise generate hydrogen gas and prematurely deplete the reducing agent.
Step 3: Reaction Progression
Procedure : Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours. Monitor via TLC (DCM:MeOH 9:1) or LC-MS until the starting material is completely consumed.
Causality : Allowing the reaction to reach room temperature ensures complete kinetic conversion of the sterically hindered ketone adjacent to the bulky morpholine ring.
Step 4: Quenching & Workup
Procedure : Quench the reaction by the dropwise addition of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Causality : NH4Cl provides a mild, buffered acidic quench (pH ~6). This destroys unreacted NaBH4 without fully protonating the morpholine nitrogen (pKa ~8.3). Avoiding strong aqueous bases (like NaOH) prevents the severe emulsion issues typically encountered during the extraction of basic amines.
Step 5: Purification & Diastereomeric Separation
Procedure : Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).
Causality : The reduction creates a new chiral center at the 1-position of the ethanol chain, resulting in a mixture of syn and anti diastereomers. Careful chromatography allows for the separation of these diastereomers, which is critical for downstream structure-activity relationship (SAR) studies where stereochemistry dictates target binding affinity.
Analytical Characterization
To validate the synthesized 1-(4-Benzylmorpholin-2-yl)ethanol, researchers should look for the following analytical markers:
LC-MS : A prominent [M+H]+ peak at m/z 222.3 confirming the molecular weight of 221.30 g/mol [1].
1H NMR (CDCl3) :
Disappearance of the sharp singlet (~2.1 ppm) corresponding to the methyl ketone of the starting material.
Appearance of a new doublet (~1.1-1.2 ppm) for the methyl group of the newly formed ethanol chain.
A multiplet (~3.6-3.8 ppm) corresponding to the new carbinol methine proton (-CH (OH)-).
Retention of the benzyl CH2 singlet (~3.5 ppm) and aromatic protons (~7.2-7.4 ppm).
References
Pfizer Inc.Novel 4-(Substituted-Amino)-7H-Pyrrolo[2,3-d]Pyrimidines as LRRK2 Inhibitors. WIPO Patent WO2014001973A1. Demonstrates the application of morpholine derivatives in neuroprotection.
Eli Lilly and Company.Morpholine Derivatives as Norepinephrine Reuptake Inhibitors. WIPO Patent WO2005047272A1. Details the synthesis and utility of substituted morpholines in CNS disorders.
MolAid Chemical Database. 1-(4-benzylmorpholin-2-yl)ethanone (CAS: 852237-34-4). Synthetic intermediate profiling and reaction pathways.
URL: [Link]
Solubility Profile of 1-(4-Benzylmorpholin-2-yl)ethanol in Common Organic Solvents
An In-depth Technical Guide Forward: This document serves as a comprehensive technical guide to understanding and determining the solubility of the N-aryl-substituted morpholine derivative, 1-(4-Benzylmorpholin-2-yl)etha...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Forward: This document serves as a comprehensive technical guide to understanding and determining the solubility of the N-aryl-substituted morpholine derivative, 1-(4-Benzylmorpholin-2-yl)ethanol. As direct experimental data for this specific compound is not widely published, this guide provides a robust framework based on established principles of physical pharmacy and analytical chemistry. It outlines the theoretical considerations and provides detailed, field-proven experimental protocols that enable researchers to generate a reliable solubility profile for this compound or other active pharmaceutical ingredients (APIs). The presented data is illustrative to guide the user in data interpretation and presentation.
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical characteristics, including dissolution rate and bioavailability.[1][2] This guide focuses on 1-(4-Benzylmorpholin-2-yl)ethanol, a heterocyclic compound with structural motifs common in medicinal chemistry.[3][4][5] A thorough understanding of its solubility in various organic solvents is paramount for early-stage drug development, including salt form selection, formulation design, and the development of purification and crystallization processes.[6] This document details the gold-standard equilibrium shake-flask method for solubility determination, the principles of solvent selection, and appropriate analytical quantification via High-Performance Liquid Chromatography (HPLC).[7][8]
To predict and interpret solubility, a foundational understanding of the analyte's molecular structure and properties is essential.
Structure: The molecule contains a polar morpholine ring capable of hydrogen bonding via its oxygen and the hydroxyl group on the ethanol substituent. It also features a non-polar benzyl group, which contributes to its lipophilicity.
Hydrogen Bonding: The presence of a hydroxyl group (H-bond donor and acceptor) and a morpholine oxygen (H-bond acceptor) suggests that solubility will be significant in protic and polar aprotic solvents.
Polarity & Lipophilicity: The interplay between the polar morpholine-ethanol portion and the non-polar benzyl group results in a molecule with moderate polarity. The octanol-water partition coefficient (LogP) is a key predictor of this balance. While not experimentally determined for this exact molecule, related structures like (R)-(4-benzylmorpholin-2-yl)methanol have a calculated XLogP3 of 0.8, suggesting a degree of lipophilicity.[9]
Principles of Solvation and Dissolution
Solubility is governed by the thermodynamic principle that a system tends toward its lowest free energy state.[10] The dissolution process can be understood through the "like dissolves like" principle, where substances with similar intermolecular forces are more likely to be miscible.[11][12]
The overall Gibbs free energy of solution (ΔG_sol) is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol):
ΔG_sol = ΔH_sol - TΔS_sol
For dissolution to be spontaneous, ΔG_sol must be negative. This involves:
Breaking Solute-Solute Bonds: Energy is required to overcome the crystal lattice energy of the solid API.
Breaking Solvent-Solvent Bonds: Energy is needed to create a cavity in the solvent for the solute molecule.
Forming Solute-Solvent Bonds: Energy is released when the solute and solvent molecules interact.
The balance of these energy changes determines the enthalpy of solution. Solubility generally increases with temperature for endothermic dissolution processes (ΔH_sol > 0).[13][14]
Solvent Selection Rationale
The choice of solvents for a solubility screen is critical and should cover a range of polarities and hydrogen bonding capabilities to build a comprehensive profile.[15][12][16]
Table 1: Properties of Selected Organic Solvents for Solubility Screening
Solvent
Class
Polarity Index¹
Dielectric Constant (20°C)²
H-Bonding
Rationale
Methanol
Polar Protic
5.1
32.7
Donor & Acceptor
Potential for high solubility due to H-bonding with the analyte's hydroxyl and morpholine groups.
Ethanol
Polar Protic
4.3
24.5
Donor & Acceptor
Similar to methanol but slightly less polar; widely used in pharmaceutical formulations.[17]
Isopropanol
Polar Protic
3.9
19.9
Donor & Acceptor
Lower polarity than ethanol; useful for understanding the effect of alkyl chain length.
Acetonitrile
Polar Aprotic
5.8
37.5
Acceptor
High polarity and ability to accept H-bonds without donating them.[17]
Acetone
Polar Aprotic
5.1
20.7
Acceptor
A common solvent with a moderate dielectric constant, useful for recrystallization.[17]
Ethyl Acetate
Polar Aprotic
4.4
6.0
Acceptor
A solvent of intermediate polarity with ester functionality.
Dichloromethane
Non-polar
3.1
9.1
N/A
A non-polar aprotic solvent to assess solubility in less polar environments.
| Toluene | Non-polar | 2.4 | 2.4 | N/A | A non-polar aromatic solvent to probe interactions with the benzyl group.[18] |
¹Relative polarity values.
²Data sourced from multiple references.[17][19]
The saturation shake-flask method is the most reliable technique for measuring thermodynamic equilibrium solubility and is recommended by regulatory bodies like the USP.[7][20]
Overall Experimental Workflow
The following diagram illustrates the key stages of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Syringes (1 mL) and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Volumetric flasks and pipettes
HPLC system with UV detector
Procedure:
Sample Preparation: Add an excess amount of 1-(4-Benzylmorpholin-2-yl)ethanol to a series of 2 mL glass vials. An amount sufficient to ensure solid material remains at the end of the experiment (e.g., ~20 mg) is recommended.[7][21]
Solvent Addition: Accurately dispense 1.5 mL of each selected solvent into the corresponding vials.
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation (e.g., 200 rpm). Allow the samples to equilibrate for at least 48 hours. This duration is typically sufficient to reach thermodynamic equilibrium, but the ideal time should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[21]
Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the same temperature for 2 hours to allow excess solid to sediment.[7]
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any undissolved solid particles.[21]
Dilution: Prepare appropriate dilutions of the filtrate using the respective solvent to bring the concentration within the linear range of the analytical method.
Quantification: Analyze the diluted samples using a validated HPLC-UV method (details in Section 4.0) to determine the concentration of the dissolved API.
Solid Phase Analysis (Optional but Recommended): After the experiment, recover the remaining solid from the vials and analyze it using techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD). This confirms that the compound has not undergone a phase change or solvate formation during the experiment, which could alter its solubility.[21]
Analytical Method: HPLC-UV Quantification
High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of the analyte in the saturated solvent.
Rationale for Method Selection
The benzyl group in 1-(4-Benzylmorpholin-2-yl)ethanol contains a chromophore, making it suitable for UV detection. While some morpholine compounds require derivatization for sensitive UV detection, the benzyl moiety should provide sufficient absorbance.[22][23][24] A reverse-phase HPLC method offers robust separation and quantification capabilities.
HPLC Conditions
Instrument: Agilent 1260 Infinity II or equivalent
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
UV Detection Wavelength: 254 nm
Run Time: 10 minutes
Note: This method must be fully validated for linearity, accuracy, precision, and specificity according to standard guidelines before use.
Calibration
A stock solution of 1-(4-Benzylmorpholin-2-yl)ethanol is prepared in acetonitrile. A series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) are prepared by serial dilution of the stock solution. A calibration curve is generated by plotting the peak area against the concentration. The concentration of the unknown samples is determined by interpolation from this curve.
Illustrative Results and Discussion
The following table presents a hypothetical but scientifically plausible solubility profile for 1-(4-Benzylmorpholin-2-yl)ethanol based on the principles discussed.
Table 2: Illustrative Equilibrium Solubility of 1-(4-Benzylmorpholin-2-yl)ethanol at 25°C
High Solubility in Polar Protic Solvents: The highest solubility is observed in methanol, followed by ethanol and isopropanol. This strong performance is attributed to the favorable hydrogen bonding interactions between the solvent's hydroxyl group and the analyte's hydroxyl and morpholine functionalities.
Good Solubility in Polar Aprotic Solvents: Acetonitrile and acetone also demonstrate good solvating power. This is likely due to dipole-dipole interactions and their ability to act as hydrogen bond acceptors for the analyte's hydroxyl group.
Limited Solubility in Non-polar Solvents: The solubility drops significantly in non-polar solvents like dichloromethane and toluene. This indicates that the energy required to break the strong intermolecular bonds in the analyte's crystal lattice is not sufficiently compensated by the weak van der Waals forces formed with these solvents. The benzyl group alone is not sufficient to drive high solubility in non-polar media.
Logical Relationships in Solubility
The following diagram illustrates the key molecular interactions that drive the observed solubility trends.
This technical guide establishes a comprehensive framework for determining and interpreting the solubility profile of 1-(4-Benzylmorpholin-2-yl)ethanol in organic solvents. By applying the detailed shake-flask protocol and a validated HPLC-UV analytical method, researchers can generate the critical data needed to support pharmaceutical development. The illustrative results underscore the compound's high solubility in polar solvents, driven by hydrogen bonding, and its limited solubility in non-polar media. This foundational knowledge is indispensable for guiding formulation strategies, optimizing purification processes, and advancing promising drug candidates through the development pipeline.
References
BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
Scribd. (n.d.). Solubility Determination Methods in USP.
USP-NF. (2016). <1236> Solubility Measurements.
SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
ACS Publications. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.
Lund University Publications. (n.d.).
ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives.
BenchChem. (n.d.). Application Notes and Protocols for the Quantification of Morpholine Derivatives.
PubMed. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity.
Technical Guide: Ionization Profile and pKa Analysis of 1-(4-Benzylmorpholin-2-yl)ethanol
This guide provides an in-depth technical analysis of the ionization properties and pKa values of 1-(4-Benzylmorpholin-2-yl)ethanol , a critical intermediate scaffold often encountered in the synthesis of neurokinin-1 (N...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the ionization properties and pKa values of 1-(4-Benzylmorpholin-2-yl)ethanol , a critical intermediate scaffold often encountered in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant) and other bioactive morpholine derivatives.[1]
Executive Summary
1-(4-Benzylmorpholin-2-yl)ethanol (CAS: Variable stereochemistry, often related to 135065-69-9 precursors) is a bifunctional heterocyclic amine.[1] Its physicochemical behavior is governed by the basicity of the morpholine nitrogen (N4) and the polarity of the secondary alcohol side chain.[1]
Physiological State (pH 7.4): Predominantly Neutral (Unionized) (~94%).[1]
Solubility Profile: pH-dependent; high solubility in acidic media (pH < 5), lipophilic/permeable in physiological media.[1]
This guide details the structural derivation of these values, their impact on pharmacokinetics, and protocols for experimental validation.
Structural Analysis & pKa Derivation
To determine the ionization constant without a direct experimental dataset, we apply Linear Free Energy Relationships (LFER) using high-confidence data from structural analogs.[1] This approach is standard in medicinal chemistry for prioritizing lead compounds.[1]
The Core Scaffold
The molecule consists of a morpholine ring, which acts as a secondary amine base.[2]
Mechanism:[1] The nitrogen lone pair accepts a proton to form the morpholinium cation.[1] The oxygen atom at position 1 exerts an electron-withdrawing inductive effect (-I), lowering the pKa compared to piperidine (pKa ~11.2).[1]
Yasuda-Shedlovsky Extrapolation: If methanol was used, perform titrations at 30%, 40%, and 50% MeOH. Plot pKa vs. % solvent and extrapolate to 0% to get aqueous pKa.[1]
Workflow Diagram
Figure 2: Decision tree for accurate pKa determination of lipophilic bases.
References
LookChem. (n.d.).[1] 4-Benzylmorpholine Properties and Predicted pKa. Retrieved from [1]
National Center for Biotechnology Information (NCBI). (2025).[1] Morpholine Compound Summary. PubChem.[1][4][5] Retrieved from [1]
ChemicalBook. (2025).[1] 2-Hydroxymethyl-4-Boc-Morpholine Properties. (Demonstrates non-basic nature of carbamate analogs for comparison). Retrieved from [1]
Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Source for Morpholine pKa 8.36).[1][3]
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Basis for inductive effect calculations).[1][6]
The Morpholine Ethanol Pharmacophore: A Comprehensive Guide to its Synthetic Utility and Medicinal Chemistry Applications
Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic properties often dictates the success or failure of a drug candidate. 4-(2-Hydroxyethyl)morpholine (CAS 622-40-2),...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic properties often dictates the success or failure of a drug candidate. 4-(2-Hydroxyethyl)morpholine (CAS 622-40-2), commonly referred to as morpholine ethanol, has emerged as a highly versatile building block for structural optimization . By combining a basic tertiary amine, a lipophilic ether oxygen, and a reactive primary alcohol within a single low-molecular-weight scaffold, this compound enables researchers to precisely tune the amphiphilic nature of Active Pharmaceutical Ingredients (APIs). This whitepaper provides an in-depth technical analysis of morpholine ethanol derivatives, exploring their mechanistic applications in prodrug design, targeted oncology, and central nervous system (CNS) therapeutics.
Introduction: The Morpholine Ethanol Scaffold
The morpholine ring is recognized as a "privileged scaffold" in drug discovery due to its unique physicochemical properties . When functionalized with an ethanol linker, the resulting 4-(2-hydroxyethyl)morpholine molecule presents a highly reactive primary hydroxyl group, making it an ideal candidate for esterification, etherification, and alkylation reactions.
The strategic inclusion of the morpholine ethanol moiety serves three primary purposes in drug design:
pKa Modulation: The tertiary amine (pKa ~8.3) allows for the formulation of stable, highly water-soluble hydrochloride or mesylate salts.
Metabolic Stability: The oxygen atom within the morpholine ring reduces the electron density of the nitrogen, rendering the ring less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to piperidine analogues.
Membrane Permeability: The balanced lipophilicity (LogP of -0.75) facilitates optimal partitioning across lipid bilayers, including the gastrointestinal tract and the blood-brain barrier (BBB).
Mechanistic Applications in Drug Discovery
Prodrug Strategies: Masking and Solubilization
Non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen and diclofenac are notorious for causing gastrointestinal (GI) irritation due to their free carboxylic acid groups. Esterification of these acids with 2-morpholinoethanol creates an ester prodrug that effectively masks the acidic moiety . Upon absorption, endogenous esterases cleave the prodrug to release the active NSAID. Furthermore, the basic morpholine nitrogen allows the prodrug to be administered as a highly soluble salt, drastically improving oral bioavailability and minimizing local GI toxicity.
Oncology: Lipophilic Isosteres in Protein-Protein Interactions
In the development of Bcl-2-Bak protein-protein interaction inhibitors (such as ABT-737 analogues), researchers faced challenges with highly engineered ligands that suffered from poor solubility and excessive lipophilicity. By utilizing 2-morpholinoethanol as a lipophilic isostere to synthesize alkoxyadamantane analogues, medicinal chemists successfully replaced problematic π–π stacking interactions . This structural optimization led to compounds with low systemic clearance, a moderate volume of distribution, and excellent oral bioavailability (up to 100%), demonstrating the morpholine moiety's ability to rescue the pharmacokinetic profile of complex oncology targets.
CNS Agents: Blood-Brain Barrier Permeability
Historically, the esterification of morpholine ethanol with organic acids has yielded compounds with potent CNS activity. For instance, morpholine ethyl tropate and morpholine ethyl mandelate were developed as targeted tranquilizers . The incorporation of the morpholine ring significantly enhances BBB penetration, allowing these compounds to exert their muscle-relaxant and tranquilizing effects without superimposing a general depressive action on the central nervous system.
Quantitative Data Analysis
To guide synthetic and formulation strategies, the physicochemical and pharmacological data of morpholine ethanol and its derivatives are summarized below.
Table 1: Physicochemical Properties of 4-(2-Hydroxyethyl)morpholine
Property
Value
Significance in Formulation
CAS Number
622-40-2
Standard identifier for reagent procurement.
Molecular Weight
131.18 g/mol
Low molecular weight prevents violation of Lipinski's Rule of 5.
Density
1.083 g/mL (at 25 °C)
Relevant for volumetric scaling in continuous flow synthesis.
Boiling Point
227 °C
High thermal stability during aggressive reflux conditions.
LogP
-0.75
Amphiphilic nature ensures miscibility in both aqueous and organic phases.
Topological Polar Surface Area
32.70 Ų
Optimal for BBB penetration (TPSA < 90 Ų is preferred for CNS drugs).
Table 2: Pharmacological Profiles of Morpholine Ethanol Derivatives
Derivative Class
Target / Mechanism
Primary Pharmacological Effect
Key Advantage of Morpholine Moiety
Naproxen Morpholinoethyl Ester
COX-1 / COX-2
Anti-inflammatory Prodrug
Masks carboxylic acid; enables HCl salt formation for >100x solubility increase.
Morpholine Ethyl Tropate
CNS Receptors
Tranquilizer / Muscle Relaxant
Enhances BBB permeability; avoids general depressive action.
Alkoxyadamantane Analogues
Bcl-2-Bak Interaction
Apoptosis Induction (Oncology)
Acts as a lipophilic isostere; improves systemic clearance and oral bioavailability.
Morpholino-β-lactam Hybrids
Inducible Nitric Oxide Synthase
Anti-inflammatory
Increases binding affinity to the active site via hydrogen bonding.
Experimental Methodology: Synthesis of Naproxen 2-Morpholinoethyl Ester Prodrug
As a Senior Application Scientist, I emphasize that robust chemical synthesis requires a deep understanding of reaction causality. The following protocol outlines the Steglich esterification of Naproxen with 4-(2-hydroxyethyl)morpholine, designed to maximize yield while preventing epimerization of the chiral center.
Step-by-Step Protocol:
Activation of Carboxylic Acid:
Dissolve 1.0 eq of (S)-Naproxen in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 1.2 eq of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.1 eq of 4-Dimethylaminopyridine (DMAP).
Causality: The inert atmosphere prevents moisture-induced hydrolysis of the activated complex. DCC acts as a coupling agent to form an highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst to accelerate the acyl transfer, which strictly minimizes the residence time of the intermediate and prevents the epimerization of the (S)-enantiomer.
Esterification:
Slowly add 1.1 eq of 4-(2-hydroxyethyl)morpholine dropwise to the activated mixture at 0 °C.
Causality: The primary alcohol of the morpholine derivative attacks the activated ester. The 0 °C temperature controls the exothermic nature of the reaction and prevents the thermal degradation of the activated intermediate into an unreactive N-acylurea byproduct.
Reaction Progression:
Warm the mixture to room temperature and stir for 12 hours. Monitor the reaction completion via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) solvent system.
Work-up and Filtration:
Filter the reaction mixture through a Celite pad to remove the precipitated N,N'-dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with 5% NaHCO₃, 0.1 M HCl, and brine.
Causality: The mild basic wash (NaHCO₃) deprotonates and removes any unreacted Naproxen. The mild acidic wash (0.1 M HCl) removes trace unreacted morpholine ethanol and the DMAP catalyst.
Purification:
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the pure free-base ester.
Salt Formation (Self-Validating Step):
Dissolve the purified free-base ester in anhydrous diethyl ether and bubble anhydrous HCl gas through the solution.
Causality & Validation: The immediate precipitation of a pristine white solid (the hydrochloride salt) acts as a self-validating physical mechanism. It proves the successful covalent incorporation of the basic morpholine moiety, as the original Naproxen molecule cannot form an HCl salt.
Visualization: Pharmacological Impact Pathway
The following diagram illustrates the logical causality between the synthetic conjugation of morpholine ethanol and the resulting pharmacokinetic enhancements of an API.
Fig 1: Pharmacological impact of morpholine ethanol conjugation on API pharmacokinetics.
Conclusion & Future Perspectives
The integration of 4-(2-hydroxyethyl)morpholine into medicinal chemistry workflows represents a masterclass in rational drug design. By leveraging its unique combination of a reactive primary alcohol and an amphiphilic morpholine ring, researchers can systematically overcome the most common hurdles in drug development: poor aqueous solubility, rapid metabolic clearance, and inadequate tissue penetration. As the industry shifts toward highly targeted therapies, including Proteolysis Targeting Chimeras (PROTACs) and complex biologic conjugates, the morpholine ethanol scaffold will continue to serve as a critical linker and solubilizing agent.
References
Journal of Chemical Reviews. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile." J. Chem. Rev., 2021.
URL:[Link]
PubMed Central (PMC) - NIH. "Lipophilic Isosteres of a π–π Stacking Interaction: New Inhibitors of the Bcl-2-Bak Protein–Protein Interaction." National Institutes of Health.
URL:[Link]
Google Patents. "US3274055A - Acid addition salts of morpholine ethanol." United States Patent Office.
Exploratory
Comprehensive Safety and Toxicity Profile of 1-(4-Benzylmorpholin-2-yl)ethanol: A Technical Guide for Preclinical Development
Executive Summary In the landscape of preclinical drug discovery, morpholine derivatives serve as highly versatile pharmacophores, particularly in the design of central nervous system (CNS) therapeutics, neuroprotective...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of preclinical drug discovery, morpholine derivatives serve as highly versatile pharmacophores, particularly in the design of central nervous system (CNS) therapeutics, neuroprotective agents, and kinase inhibitors. 1-(4-Benzylmorpholin-2-yl)ethanol (CAS: 1935427-14-7) is a critical synthetic intermediate and structural analog within this chemical space[1].
As a Senior Application Scientist, understanding the mechanistic toxicity and safety profile of this compound is paramount. This whitepaper synthesizes the physicochemical identity, mechanistic toxicity (focusing on CYP450-mediated metabolism and hERG channel liability), and rigorous laboratory safety protocols required for handling and evaluating this compound.
Physicochemical Properties & Molecular Identity
The structural features of 1-(4-Benzylmorpholin-2-yl)ethanol—specifically the basic morpholine nitrogen and the lipophilic benzyl group—dictate both its pharmacological utility and its toxicological liabilities.
Favorable for membrane permeability (Lipinski's Rule of 5).
Structural Class
N-Benzyl Morpholine Derivative
Basic amine; susceptible to CYP-mediated N-dealkylation.
pKa (Estimated)
~7.5 - 8.5
Protonated at physiological pH; drives hERG liability.
Mechanistic Toxicity Profile
Evaluating the toxicity of 1-(4-Benzylmorpholin-2-yl)ethanol requires moving beyond basic hazard statements and understanding the molecular interactions of the morpholine scaffold.
Cardiotoxicity: The hERG Liability of Basic Amines
Drug-induced cardiotoxicity, specifically the prolongation of the QT interval, is a primary reason for compound attrition. The human ether-à-go-go-related gene (hERG) encodes the Kv11.1 potassium channel, which is responsible for the rapid delayed rectifier current (
The Causality: 1-(4-Benzylmorpholin-2-yl)ethanol possesses a classic hERG-binding pharmacophore: a basic amine flanked by a lipophilic aromatic ring (the benzyl group). At physiological pH (7.4), the morpholine nitrogen is protonated. This positively charged center engages in strong cation-
interactions with the aromatic residues Tyr652 and Phe656 located within the inner cavity of the hERG channel pore[3]. The benzyl group further anchors the molecule into adjacent hydrophobic pockets, stabilizing the channel in a closed state and blocking potassium efflux.
Hepatotoxicity & CYP450-Mediated Metabolism
Morpholine rings are generally metabolically stable, but the N-benzyl substituent is highly susceptible to oxidative cleavage.
The Causality: The large, flexible active site of CYP3A4 readily accommodates lipophilic basic amines[4]. The heme iron of CYP3A4 abstracts an electron from the basic nitrogen or the adjacent benzylic carbon, forming a transient carbinolamine intermediate. This intermediate rapidly collapses, resulting in N-debenzylation —releasing benzaldehyde (which is further oxidized to benzoic acid) and the secondary amine, morpholin-2-yl-ethanol[5]. While this is a clearance mechanism, excessive generation of reactive aldehydes can deplete cellular glutathione (GSH), leading to localized hepatotoxicity.
Caption: CYP3A4-mediated N-debenzylation pathway of 1-(4-Benzylmorpholin-2-yl)ethanol.
Safety Data Sheet (SDS) Core Directives
Based on the structural alerts of N-benzyl morpholine derivatives, the following Globally Harmonized System (GHS) classifications and handling protocols must be strictly enforced in the laboratory environment.
Table 2: GHS Hazard Identification
Hazard Class
Category
Signal Word
Hazard Statement
Acute Toxicity (Oral)
Category 4
WARNING
H302: Harmful if swallowed
Skin Corrosion/Irritation
Category 2
WARNING
H315: Causes skin irritation
Eye Damage/Irritation
Category 2A
WARNING
H319: Causes serious eye irritation
STOT (Single Exposure)
Category 3
WARNING
H335: May cause respiratory irritation
Engineering Controls and PPE
Containment: All powder weighing and stock solution preparation (e.g., in DMSO) must be performed inside a certified Class II Biological Safety Cabinet (BSC) or a ducted chemical fume hood to prevent inhalation of aerosolized particulates.
Personal Protective Equipment (PPE): Double-layer nitrile gloves (minimum 0.11 mm thickness), splash-proof chemical goggles, and a flame-resistant laboratory coat.
Spill Management: In the event of a powder spill, do not dry sweep. Moisten the spill with a 10% ethanol/water solution to suppress dust, wipe with absorbent pads, and dispose of as hazardous chemical waste.
Validated Experimental Protocols for Toxicity Profiling
To empirically validate the safety margins of 1-(4-Benzylmorpholin-2-yl)ethanol, the following self-validating experimental workflows must be executed.
Protocol 1: Human Liver Microsome (HLM) Metabolic Stability Assay
Objective: Determine the intrinsic clearance (
) and quantify the rate of N-debenzylation.
Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 0.5 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
.
Compound Spiking: Add 1-(4-Benzylmorpholin-2-yl)ethanol to a final concentration of 1 µM. Critical Step: Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent CYP enzyme inhibition.
Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.
Reaction Initiation: Initiate the metabolism by adding an NADPH regenerating system (final concentrations: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
Time-Course Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
Analysis: Centrifuge at 10,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent mass (m/z 222.1
).
Protocol 2: Automated Patch-Clamp for hERG Inhibition
Objective: Quantify the
of the compound against the Kv11.1 potassium channel to assess cardiotoxic liability.
Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Harvest cells at 70-80% confluency using Detachin, and resuspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM
, 1 mM , 10 mM HEPES, 10 mM Glucose, pH 7.4).
Electrophysiology Setup: Load the cell suspension onto a planar patch-clamp chip (e.g., QPatch or SyncroPatch). Establish a whole-cell configuration, ensuring a seal resistance of > 1 G
.
Voltage Protocol: Apply a holding potential of -80 mV. Depolarize the cell to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.
Dose-Response Application: Perfuse 1-(4-Benzylmorpholin-2-yl)ethanol at ascending concentrations (0.1 µM, 1 µM, 3 µM, 10 µM, 30 µM). Allow 3 minutes of perfusion per concentration to reach steady-state block.
Data Calculation: Measure the peak amplitude of the tail current at each concentration relative to the vehicle control. Fit the fractional block data to a Hill equation to derive the
.
Caption: Parallel in vitro screening workflow for evaluating the safety margins of basic amine drug candidates.
Conclusion
1-(4-Benzylmorpholin-2-yl)ethanol is a highly valuable building block, but its structural properties demand rigorous toxicological oversight. The presence of the basic morpholine nitrogen and the lipophilic benzyl group introduces specific liabilities—namely, CYP3A4-driven N-debenzylation and hERG channel inhibition. By adhering to strict GHS laboratory protocols and executing the validated in vitro assays detailed in this guide, development scientists can accurately map the safety profile of this compound and mitigate downstream clinical risks.
References
Drug Hunter. "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter, Nov 2024. Available at: [Link]
Frontiers in Pharmacology. "Ensemble of structure and ligand-based classification models for hERG liability profiling." Frontiers, Mar 2023. Available at: [Link]
ACS Infectious Diseases. "Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439." American Chemical Society, Jun 2021. Available at: [Link]
Chemical Research in Toxicology (PMC). "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design." National Institutes of Health, Jun 2011. Available at: [Link]
European Medicines Agency (EMA). "Klisyri (tirbanibulin) - EPAR Product Information (CYP3A4 N-debenzylation pathways)." EMA, Jul 2021. Available at: [Link]
Stereochemistry and chiral centers of 1-(4-Benzylmorpholin-2-yl)ethanol
An In-depth Technical Guide on the Stereochemistry of 1-(4-Benzylmorpholin-2-yl)ethanol Abstract The morpholine heterocycle is a cornerstone in medicinal chemistry, valued for its ability to confer favorable physicochemi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on the Stereochemistry of 1-(4-Benzylmorpholin-2-yl)ethanol
Abstract
The morpholine heterocycle is a cornerstone in medicinal chemistry, valued for its ability to confer favorable physicochemical properties upon drug candidates.[1][2] When substituted, particularly at multiple positions, the resulting stereoisomers can exhibit profoundly different pharmacological and toxicological profiles.[3][4] This guide provides a comprehensive technical examination of the stereochemistry of 1-(4-Benzylmorpholin-2-yl)ethanol, a molecule featuring two distinct chiral centers. We will dissect the structural basis of its stereoisomerism, outline authoritative methodologies for stereoselective synthesis, and detail robust analytical protocols for the separation and unambiguous characterization of its four possible stereoisomers. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of complex chiral molecules.
Foundational Stereochemical Analysis
The biological activity of a chiral drug is intrinsically linked to its three-dimensional structure. Enantiomers, being non-superimposable mirror images, interact differently with chiral biological targets like enzymes and receptors, which can lead to significant variations in efficacy, metabolism, and toxicity.[5][6] 1-(4-Benzylmorpholin-2-yl)ethanol serves as an excellent model for understanding these principles.
Identification of Chiral Centers
1-(4-Benzylmorpholin-2-yl)ethanol possesses two stereogenic centers, commonly referred to as chiral centers. A chiral center is typically a carbon atom bonded to four different groups.[7]
C2 of the Morpholine Ring: This carbon is attached to (1) the ring oxygen, (2) the ring nitrogen (via C3), (3) a hydrogen atom, and (4) the 1-hydroxyethyl substituent.
C1' of the Ethanol Substituent: This is the carbon atom bearing the hydroxyl group. It is attached to (1) the hydroxyl (-OH) group, (2) a hydrogen atom, (3) a methyl (-CH3) group, and (4) the C2 of the morpholine ring.
The presence of two chiral centers means the molecule can exist as a maximum of 2ⁿ = 2² = 4 distinct stereoisomers.[8]
Caption: Structure of 1-(4-Benzylmorpholin-2-yl)ethanol with chiral centers marked.
Stereoisomers and Their Relationships
The four stereoisomers of 1-(4-Benzylmorpholin-2-yl)ethanol can be classified into two pairs of enantiomers. The relationship between any two non-enantiomeric stereoisomers is diastereomeric.[9]
Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties except for the direction in which they rotate plane-polarized light.[8]
Pair 1: (2R, 1'R) and (2S, 1'S)
Pair 2: (2R, 1'S) and (2S, 1'R)
Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical and chemical properties, which allows for their separation by standard chromatographic techniques like HPLC or column chromatography.[10] For example, the (2R, 1'R) isomer is a diastereomer of both the (2R, 1'S) and (2S, 1'R) isomers.
Caption: Relationships between the four stereoisomers.
Conformational Analysis
The morpholine ring typically adopts a stable chair conformation to minimize torsional strain, similar to cyclohexane.[11][12] The bulky benzyl group on the nitrogen atom and the 1-hydroxyethyl group at C2 will have a strong preference for the equatorial position to minimize steric hindrance (1,3-diaxial interactions). The relative stereochemistry (cis or trans) between the C2 substituent and other ring substituents will dictate the overall conformational preference and, consequently, the molecule's shape and ability to bind to a target.
Stereoselective Synthesis Strategies
Controlling the stereochemical outcome of a reaction is a primary goal in modern pharmaceutical synthesis. For 1-(4-Benzylmorpholin-2-yl)ethanol, several strategies can be envisioned to access specific stereoisomers.
Chiral Pool Synthesis
This approach utilizes readily available, enantiomerically pure starting materials. A plausible route starts from a chiral 1,2-amino alcohol.
Rationale: Starting with a known stereocenter allows for the controlled formation of subsequent stereocenters. The stereochemistry of the final product is dictated by the preset stereogenic center in the starting material.[1]
Hypothetical Synthetic Pathway:
Start with an Enantiopure Amino Alcohol: Begin with a commercially available chiral amino alcohol, for example, (R)-2-amino-1-propanol.
N-Benzylation: Protect the amino group with a benzyl group.
Cyclization: React the N-benzylated amino alcohol with a suitable two-carbon electrophile (e.g., a protected 2-bromoethanol derivative) under conditions that promote intramolecular Williamson ether synthesis or a similar cyclization to form the morpholine ring. This step establishes the stereocenter at C2.
Side Chain Elaboration: Modify the existing substituent or introduce the 1-hydroxyethyl group at C2. This often involves oxidation of a precursor group followed by a stereoselective addition of a methyl organometallic reagent (e.g., MeMgBr or MeLi). The facial selectivity of this addition can be influenced by the existing stereocenter at C2, a phenomenon known as substrate-controlled diastereoselection.
Asymmetric Catalysis
This strategy involves using a chiral catalyst to induce stereoselectivity in a reaction involving a prochiral substrate.
Rationale: Asymmetric catalysis is a powerful and efficient method for generating enantiomerically enriched products from achiral starting materials.[13]
Hypothetical Pathway:
Create a Prochiral Intermediate: Synthesize an intermediate such as 4-benzyl-2-(acetyl)morpholine. The carbonyl carbon of the acetyl group is prochiral.
Asymmetric Reduction: Employ a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), to reduce the ketone to the corresponding alcohol. The choice of the (R)- or (S)-catalyst will determine the stereochemistry of the newly formed C1' chiral center.
Analytical Methodologies for Stereochemical Characterization
Unambiguous determination of both relative and absolute stereochemistry, as well as enantiomeric purity, is a critical regulatory and scientific requirement.[4][14] A multi-technique approach is often necessary.
Chiral Chromatography (HPLC & SFC)
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most widely used methods for separating enantiomers and determining enantiomeric excess (e.e.).[15][16]
Expertise & Causality: The choice of CSP is critical. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated or immobilized on a silica support) are exceptionally versatile and effective for a broad range of compounds, including those with alcohol and amine functional groups.[15][16] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies. SFC is often preferred as a "greener" alternative to normal-phase HPLC, offering faster separations and reduced organic solvent consumption.[16][17]
Protocol: Chiral SFC for Enantiomeric Purity
Column Selection: Chiralpak® IG (amylose tris(3-chloro-5-methylphenylcarbamate)) or a similar polysaccharide-based column.
Instrumentation: A supercritical fluid chromatography system equipped with a UV-Vis or mass spectrometer (MS) detector.
Mobile Phase: Supercritical CO₂ as the main solvent with a polar organic co-solvent, typically methanol or ethanol.[17] A common starting gradient might be 5% to 40% co-solvent over 10 minutes.
Sample Preparation: Dissolve the sample (approx. 1 mg/mL) in a suitable solvent like ethanol or methanol.
Analysis: Inject the sample and monitor the elution of the stereoisomers. The separation of all four stereoisomers may be possible in a single run. The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers: % e.e. = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Validation: Run a sample of the racemic mixture (a 1:1:1:1 mix of all four isomers, if available) to confirm the elution order and resolution of all peaks.
Caption: Workflow for Chiral SFC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the relative stereochemistry (cis/trans) and can be adapted to determine enantiomeric purity.[12]
Expertise & Causality: While enantiomers have identical NMR spectra in an achiral solvent, their spectra can be differentiated by converting them into diastereomers (covalently or non-covalently). This is because diastereomers have different spatial arrangements and thus different magnetic environments for their nuclei, leading to distinct chemical shifts and coupling constants.[18]
Protocol 1: Determining Relative Stereochemistry via NOESY
Principle: This experiment detects protons that are close in space (< 5 Å). For the morpholine ring in its chair conformation, a cross-peak between the proton at C2 and an axial proton at C6 would suggest a cis relationship (both are on the same face of the ring). Conversely, the absence of this specific cross-peak might suggest a trans relationship.
Sample: A high-purity sample of a single diastereomer dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Protocol 2: Determining Enantiomeric Purity via Chiral Derivatizing Agent
Reagent Selection: Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) is a classic choice for chiral alcohols.[19] It reacts with the hydroxyl group of 1-(4-Benzylmorpholin-2-yl)ethanol to form diastereomeric Mosher's esters.
Procedure:
a. Dissolve the enantiomerically enriched sample in a dry solvent (e.g., pyridine or CH₂Cl₂) with a catalyst like DMAP.
b. Add a slight excess of the chiral derivatizing agent (e.g., (R)-Mosher's acid chloride).
c. Allow the reaction to proceed to completion.
d. Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting ester mixture.
Analysis: The protons (or fluorine atoms) near the newly formed stereocenter will exhibit different chemical shifts for the two diastereomers. By integrating the corresponding signals, the enantiomeric ratio can be accurately determined.
X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining both the relative and absolute stereochemistry of a molecule.[20]
Expertise & Causality: This technique provides a three-dimensional electron density map of the molecule as it exists in a crystal lattice. From this map, the precise spatial arrangement of every atom can be determined. The absolute configuration is typically determined using anomalous dispersion effects if a heavy atom is present or by using specific refinement parameters (the Flack parameter).[21][22]
Protocol: Single-Crystal X-ray Diffraction
Crystal Growth: Grow a high-quality single crystal of one of the pure stereoisomers. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Data Collection: Mount the crystal on a diffractometer and expose it to a monochromatic X-ray beam.[22]
Structure Solution & Refinement: The resulting diffraction pattern is used to solve the crystal structure and refine the atomic positions.[20]
Analysis: The final refined structure provides an unambiguous 3D representation of the molecule, confirming the connectivity, relative stereochemistry (cis/trans), and absolute stereochemistry (R/S at both centers).
Pharmacological Implications of Stereoisomerism
The stereochemistry of morpholine-containing compounds can have a dramatic impact on their biological activity. Different stereoisomers of a drug can exhibit variations in:
Pharmacodynamics: One enantiomer may bind to the target receptor or enzyme with much higher affinity than the other, leading to differences in potency. In some cases, one isomer is active (the eutomer) while the other is inactive (the distomer), or the distomer may even have undesirable off-target effects or toxicity.[3][5]
Pharmacokinetics: Stereoselectivity can be observed in drug absorption, distribution, metabolism, and excretion (ADME). For example, metabolic enzymes like the cytochrome P450 family are chiral and may metabolize one enantiomer at a different rate than the other.[3]
Table 1: Hypothetical Pharmacological Data Comparison
This table illustrates a plausible scenario for how the four stereoisomers of 1-(4-Benzylmorpholin-2-yl)ethanol might differ in their interaction with a hypothetical kinase target.
Stereoisomer
Target Kinase IC₅₀ (nM)
Off-Target hERG Channel Inhibition (%)
Rationale for Differences
(2R, 1'R)
15
5
Optimal 3D fit in the kinase active site. The specific orientation of the benzyl and hydroxyethyl groups allows for key hydrogen bonding and hydrophobic interactions.
(2S, 1'S)
850
12
As the enantiomer of the most active form, it has a mirror-image shape that fits poorly into the chiral active site, resulting in significantly lower potency.
(2R, 1'S)
120
45
This diastereomer has one correct and one incorrect stereocenter for optimal binding. While it retains some activity, the incorrect orientation of the hydroxyl group may lead to a different binding mode or steric clashes, and potentially introduce off-target interactions.
(2S, 1'R)
250
60
Similar to its enantiomer, this diastereomer has a suboptimal fit. The incorrect stereochemistry at C2 of the morpholine ring may be particularly detrimental, leading to a significant loss of potency and an increase in off-target activity.
Conclusion
The stereochemistry of 1-(4-Benzylmorpholin-2-yl)ethanol is a multifaceted topic with significant implications for its potential use in drug development. With two chiral centers giving rise to four distinct stereoisomers, a thorough understanding and control of its three-dimensional structure are paramount. Stereoselective synthesis, guided by principles of chiral pool or asymmetric catalysis, is essential for accessing individual isomers. A combination of powerful analytical techniques, including chiral chromatography (SFC/HPLC), NMR spectroscopy with chiral auxiliaries, and single-crystal X-ray diffraction, provides a robust toolkit for the separation and unambiguous characterization of these isomers. As demonstrated, even subtle changes in stereochemistry can lead to dramatic differences in biological activity, underscoring the critical need for stereochemical purity and characterization in modern medicinal chemistry.
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Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. PubMed.
Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry.
Green Synthesis of Morpholines via Selective Monoalkyl
(R)-(4-benzylmorpholin-2-yl)methanol. PubChem.
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
Chiral Alcohols. MilliporeSigma.
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
Replacing methanol with azeotropic ethanol as the co-solvent for improved chiral separations with supercritical fluid chrom
Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. PMC - NIH.
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC - NIH.
An In-depth Technical Guide on the Stereochemistry of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane. Benchchem.
A Technical Guide to Investigating the Potential Biological Activities of 1-(4-Benzylmorpholin-2-yl)ethanol
Foreword: Unveiling the Potential of a Novel Morpholine Scaffold The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved therapeutic agents with a wide spectru...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Unveiling the Potential of a Novel Morpholine Scaffold
The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, and antidepressant effects.[1][2][3] Its unique physicochemical properties, such as water solubility and metabolic stability, make it an attractive scaffold for drug design. This guide focuses on a specific, likely novel derivative, 1-(4-Benzylmorpholin-2-yl)ethanol. In the absence of established data, this document serves as a comprehensive roadmap for researchers and drug development professionals, outlining a logical, evidence-based strategy to explore its synthesis, characterize its biological profile, and elucidate its potential mechanisms of action. Our approach is grounded in established principles of medicinal chemistry and preclinical drug discovery, providing both the "why" and the "how" for a thorough investigation.
Foundational Chemistry: Synthesis and Characterization
A robust and reproducible synthesis is the cornerstone of any new chemical entity's journey. For 1-(4-Benzylmorpholin-2-yl)ethanol, a plausible synthetic route can be devised based on established methods for N-benzylated morpholine derivatives.[4][5]
Proposed Synthetic Pathway
A logical approach involves a multi-step synthesis starting from commercially available precursors. One such pathway is the N-benzylation of a suitable morpholine precursor followed by the introduction of the ethanol side chain.
Protocol 1: Synthesis of 1-(4-Benzylmorpholin-2-yl)ethanol
Step 1: Synthesis of N-Benzylethanolamine. React commercially available ethanolamine with benzaldehyde in the presence of a reducing agent, such as sodium borohydride, to form N-benzylethanolamine.[6]
Step 2: Formation of the Morpholine Ring. The resulting N-benzylethanolamine can be reacted with a two-carbon electrophile, such as propylene oxide, to introduce the 2-hydroxypropyl group. Subsequent acid-catalyzed cyclization via dehydration will yield the 4-benzyl-2-methylmorpholine core.[4]
Step 3: Functionalization to 1-(4-Benzylmorpholin-2-yl)ethanol. The 2-methyl group can be functionalized to an ethanol group through a series of steps, potentially involving oxidation to a carboxylic acid, esterification, and subsequent reduction. A more direct route might involve starting with a different precursor that already contains the desired ethanol side chain or a precursor that can be easily converted.
Purification and Characterization. The final product should be purified using column chromatography. Its identity and purity must be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[7][8]
Rationale for Synthetic Choices
This proposed pathway is designed for efficiency and utilizes readily available starting materials. The use of established reactions like reductive amination and acid-catalyzed cyclization provides a high probability of success.[6] The purification and characterization steps are critical for ensuring that the compound used in biological assays is of high purity, which is essential for obtaining reliable and reproducible data.
Hypothesis-Driven Exploration of Biological Activity
The structure of 1-(4-Benzylmorpholin-2-yl)ethanol contains key pharmacophores that suggest several potential biological activities. The benzyl group is a common feature in compounds targeting the central nervous system (CNS), while the morpholine ring is present in a variety of bioactive molecules.[3][9] The ethanol substituent may influence solubility and interactions with target proteins.
Primary Hypothesis: Central Nervous System Activity
The lipophilic benzyl group can facilitate crossing the blood-brain barrier. Many benzyl-morpholine derivatives have shown activity as norepinephrine and serotonin reuptake inhibitors, suggesting potential antidepressant or anxiolytic effects.[9] Therefore, a primary avenue of investigation should be the compound's impact on CNS targets.
Workflow for CNS Activity Screening
Caption: A streamlined workflow for assessing the CNS activity of 1-(4-Benzylmorpholin-2-yl)ethanol.
Secondary Hypotheses: Antimicrobial and Anticancer Activities
The morpholine scaffold is a known component of various antimicrobial and anticancer agents.[1][8] Therefore, it is prudent to conduct broad screening assays to identify any potential activity in these areas.
In Vitro Experimental Protocols
In vitro assays are essential for initial screening, mechanism of action studies, and preliminary toxicity assessment. They offer a controlled environment to understand the compound's direct effects on cells and molecular targets.
Protocol 2: Neuronal Cell Viability Assay
This protocol assesses the potential neurotoxicity of the compound using a human neuroblastoma cell line.[10]
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of 1-(4-Benzylmorpholin-2-yl)ethanol in the cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., staurosporine).
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
Viability Assessment: Use a standard MTT or PrestoBlue assay to determine cell viability. Measure the absorbance or fluorescence according to the manufacturer's instructions.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[11]
Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth overnight.[12] Dilute the cultures to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
Compound Preparation: Prepare a series of two-fold dilutions of 1-(4-Benzylmorpholin-2-yl)ethanol in a 96-well microtiter plate.
Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no microbes).
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Table 1: Summary of In Vitro Assays
Assay Type
Purpose
Key Readout
Receptor Binding
Identify potential molecular targets in the CNS.
Binding affinity (Ki)
Neurotransmitter Uptake
Determine functional activity on monoamine transporters.
IC₅₀ for uptake inhibition
Neuronal Cell Viability
Assess potential neurotoxicity.
IC₅₀ for cell death
Antimicrobial MIC
Screen for antibacterial and antifungal activity.
Minimum Inhibitory Concentration (µg/mL)
Anticancer Cell Proliferation
Screen for activity against cancer cell lines.
GI₅₀ (50% growth inhibition)
In Vivo Experimental Protocols
Should in vitro data suggest promising activity, particularly in the CNS, in vivo studies in animal models are the next logical step to assess efficacy and safety in a whole organism.[13][14]
Protocol 4: Open Field Test for Locomotor Activity
This test is a general measure of locomotor activity and can indicate stimulant or sedative effects of a compound.[15]
Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.
Compound Administration: Administer 1-(4-Benzylmorpholin-2-yl)ethanol via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg). Include a vehicle control group.
Testing: 30 minutes post-injection, place each mouse in the center of an open field arena (e.g., 40 cm x 40 cm x 30 cm).
Data Acquisition: Record the animal's movement for 10-15 minutes using an automated video-tracking system.
Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Protocol 5: Elevated Plus Maze for Anxiety-Like Behavior
This model is widely used to screen for anxiolytic or anxiogenic effects of drugs.[13]
Animal and Dosing: Follow the same acclimation and administration procedures as in the Open Field Test.
Testing: 30 minutes post-injection, place each mouse in the center of the elevated plus maze, facing an open arm. The maze consists of two open arms and two closed arms elevated from the floor.
Data Acquisition: Record the animal's behavior for 5 minutes.
Data Analysis: Measure the time spent in the open arms versus the closed arms and the number of entries into each arm type. An increase in open arm exploration is indicative of an anxiolytic effect.
Workflow for In Vivo Behavioral Assessment
Caption: A logical progression for in vivo evaluation of 1-(4-Benzylmorpholin-2-yl)ethanol.
Concluding Remarks and Future Directions
This guide provides a foundational framework for the systematic investigation of 1-(4-Benzylmorpholin-2-yl)ethanol. The proposed workflows and protocols are designed to be self-validating, with clear go/no-go decision points based on empirical data. While the primary hypothesis centers on CNS activity due to structural analogy, the importance of broad, unbiased screening should not be underestimated. Any confirmed biological activity will necessitate further, more detailed mechanistic studies, such as identifying specific receptor subtypes or signaling pathways involved. The journey from a novel chemical entity to a potential therapeutic lead is long and challenging, but a logical, hypothesis-driven approach, as outlined here, provides the most efficient and scientifically sound path forward.
References
Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014).
CNS Pharmacology Models. (n.d.). Medicilon.
Jain, A., & Sahu, S. K. (2024).
Morpholines. Synthesis and Biological Activity. (2013).
Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC). (2017). European Journal of Medicinal Chemistry, 133, 329-339.
Synthesis and biological evaluation of morpholine and salicylamide nucleus based derivatives. (2015).
CNS Disease Models For Preclinical Research Services. (n.d.). Pharmaron.
CNS and Pain Models. (n.d.).
Behavioral phenotyping in zebrafish for CNS drug testing. (2026). ZeClinics.
In Vivo Neuroscience Models. (n.d.). Selvita.
Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021). PMC.
A review on pharmacological profile of Morpholine derivatives. (2023).
Benzyl morpholine derivatives. (n.d.).
An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences, 20(02), 229–236.
Green Synthesis of Morpholines via Selective Monoalkyl
In Vitro Analyses of Ethanol Activity against Candida albicans Biofilms. (2012). Antimicrobial Agents and Chemotherapy, 56(1), 321–326.
SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL)
Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one. (n.d.).
Mechanism for benzyl alcohol-induced aggregation of recombinant human interleukin-1 receptor antagonist in aqueous solution. (2004). Journal of Pharmaceutical Sciences, 93(12), 3095-3107.
Phenolic Content and Biological Activities of Ethanol Extracts from Medicinal Plants in East Kalimantan, Indonesia. (n.d.).
Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. (2025). MDPI.
Investigation of Bioactive Compounds Extracted from Verbena officinalis and Their Biological Effects in the Extraction by Four Butanol/Ethanol Solvent Combin
Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. (2021). MDPI.
Ethanol. (2024).
What is the mechanism of Benzyl Alcohol? (2024).
Effect of Benzyl Alcohol on Main Defense System Components of Galleria mellonella (Lepidoptera). (2024). MDPI.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
Benzylmorpholine derivatives represent a cornerstone pharmacophore in CNS-active therapeutics, functioning as core scaffolds for appetite suppressants (e.g., phendimetrazine analogs), antidepressants, and sigma receptor ligands. While laboratory-scale synthesis often relies on simple alkylation, these methods fail at scale due to exothermic runaways, impurity profiles (over-alkylation), and genotoxic byproduct formation.
This guide moves beyond standard textbook chemistry to provide process-ready protocols . We distinguish between two critical structural classes:
N-Benzylmorpholines: Common intermediates requiring high-throughput, low-cost synthesis.
Before selecting a protocol, the process chemist must evaluate the substrate class and available infrastructure.
Figure 1: Decision matrix for selecting the optimal synthetic route based on structural requirements and production scale.
Module A: N-Benzylmorpholine (The "Workhorse" Intermediate)
Direct alkylation of morpholine with benzyl chloride is widely used but suffers from bis-alkylation (quaternary ammonium salt formation) and strong exotherms. The Reductive Amination route is superior for batch purity, while Continuous Flow Alkylation is superior for safety at scale.
Rationale: Sodium Triacetoxyborohydride (STAB) offers a milder reduction profile than NaBH₄, preventing the reduction of nitro/cyano groups on the benzyl ring and minimizing side reactions [1].
Scale: 100 g Input
Reaction Time: 4–6 Hours
Reagent
Equiv.
Mass/Vol
Role
Morpholine
1.0
87.1 g
Nucleophile
Benzaldehyde
1.05
111.4 g
Electrophile
NaBH(OAc)₃ (STAB)
1.4
296.7 g
Reducing Agent
1,2-Dichloroethane (DCE)
N/A
1.0 L
Solvent
Acetic Acid (AcOH)
1.0
60.0 g
Catalyst
Step-by-Step Methodology:
Pre-complexation: In a 3L jacketed reactor under N₂, charge DCE, morpholine, and benzaldehyde. Stir at 20°C for 30 mins to form the iminium intermediate (equilibrium). Note: The solution will turn slightly cloudy.
Acidification: Add AcOH dropwise. The pH should be ~5.
Reduction: Cool to 0–5°C. Add STAB in 4 portions over 1 hour. Critical: Monitor internal temp; do not exceed 10°C to avoid decomposition.
Quench: Warm to 20°C and stir for 4 hours. Quench by slow addition of sat. NaHCO₃ (gas evolution warning).
Workup: Separate phases. Wash organic layer with brine. Dry over MgSO₄ and concentrate.
Purification: Distillation is preferred over chromatography for this scale (bp ~135°C at 10 mmHg).
Module B: 2-Benzylmorpholine (The Chiral Pharmacophore)
Synthesizing the C-substituted core requires constructing the ring, not just attaching a group. The most robust scalable route utilizes L-Phenylalanine as the chiral pool source.
Protocol B1: Chiral Pool Cyclization
Mechanism: Reduction of amino acid
Amino alcohol N-alkylation with chloroacetyl chloride Cyclization Amide reduction.
Step-by-Step Methodology:
Reduction (Step 1):
React L-Phenylalanine with NaBH₄/I₂ in THF (reflux).
Yield: >90% L-Phenylalaninol.
Safety: Iodine addition is exothermic; control addition rate.
Acylation (Step 2):
Dissolve L-Phenylalaninol in DCM/aq. NaOH (biphasic).
Add Chloroacetyl chloride (1.1 equiv) at 0°C.
Result:N-(chloroacetyl)-L-phenylalaninol.
Cyclization (Step 3 - Critical):
Reagent: Potassium tert-butoxide (KOtBu) in t-Amyl alcohol.
Procedure: Add Step 2 product to KOtBu solution at 0°C. The alkoxide attacks the alkyl chloride to close the morpholin-3-one ring.
Why this works: Intramolecular Williamson ether synthesis is highly favored entropically.
Final Reduction (Step 4):
Reduce the lactam (morpholin-3-one) using Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in Toluene.
Advantage:[1][2][3][4][5] Red-Al is thermally more stable and soluble than LAH for scale-up.
Morpholine Toxicity: Morpholine is corrosive and can cause severe burns. It acts as a secondary amine precursor to nitrosamines (carcinogenic) if exposed to nitrosating agents. Strict segregation from nitrites is mandatory [3].
Exotherm Control: The reaction of benzyl chloride with amines is autocatalytic and highly exothermic. In batch mode, never add benzyl chloride all at once. Use a dosing pump.
Waste Disposal: Aqueous streams containing morpholine must be segregated from general acidic waste to prevent heat generation.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][6] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017).[4] Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents.[4] Organic Letters, 19(17), 4696–4699.[4] [Link]
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 8083, Morpholine. PubChem Safety Data. [Link]
Application Note: Catalytic Hydrogenation Protocols for the N-Debenzylation of 1-(4-Benzylmorpholin-2-yl)ethanol
Executive Summary The synthesis of morpholine-based pharmaceuticals frequently relies on the N-benzyl group to protect the secondary amine during early-stage functionalization. Specifically, 1-(4-benzylmorpholin-2-yl)eth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of morpholine-based pharmaceuticals frequently relies on the N-benzyl group to protect the secondary amine during early-stage functionalization. Specifically, 1-(4-benzylmorpholin-2-yl)ethanol is a critical intermediate in the synthesis of potent norepinephrine reuptake inhibitors (NERIs) such as CFMME[1]. The removal of this benzyl group via catalytic hydrogenation to yield 1-(morpholin-2-yl)ethanol is a pivotal synthetic node.
This application note provides a comprehensive, self-validating guide to the N-debenzylation of 1-(4-benzylmorpholin-2-yl)ethanol. By analyzing the causality behind catalyst selection, solvent effects, and hydrogen sources, this guide empowers researchers to achieve quantitative yields while mitigating common pitfalls such as catalyst poisoning and incomplete conversion.
Mechanistic Rationale & Catalyst Dynamics
The cleavage of the benzylic C-N bond is achieved through heterogeneous catalysis, typically employing Palladium on Carbon (Pd/C) or Pearlman’s Catalyst (Pd(OH)₂/C). The reaction relies on the adsorption of both the substrate and the hydrogen source onto the palladium surface, followed by oxidative addition into the C-N bond and subsequent reductive elimination[2].
The Causality of Catalyst Poisoning:
A major challenge in morpholine debenzylation is that the resulting product, 1-(morpholin-2-yl)ethanol, is a highly nucleophilic secondary amine. As the reaction progresses, this free amine can strongly coordinate to the palladium active sites, effectively "poisoning" the catalyst and stalling the reaction before completion.
The Solution: The addition of a stoichiometric amount of acid (e.g., acetic acid or HCl) protonates the newly formed secondary amine into its non-coordinating ammonium salt, maintaining catalyst turnover rates and driving the reaction to >95% completion[2].
Catalytic cycle of Pd/C-mediated N-debenzylation of 1-(4-Benzylmorpholin-2-yl)ethanol.
Quantitative Optimization Data
The following table synthesizes empirical data for various hydrogenation conditions applied to N-benzyl morpholine derivatives. Selecting the right protocol depends on available equipment and the scale of the reaction.
Method
Catalyst
Hydrogen Source
Solvent
Additive
Temp
Time
Expected Yield
Standard Hydrogenolysis
10% Pd/C
H₂ Gas (1 atm)
MeOH
None
25°C
12-24 h
85-90%
Acid-Accelerated
10% Pd/C
H₂ Gas (1 atm)
EtOH
AcOH (1.1 eq)
25°C
4-8 h
>95%
Catalytic Transfer (CTH)
10% Pd/C
NH₄HCO₂ (5 eq)
MeOH
None
65°C
<1 h
92-98%
High-Pressure
20% Pd(OH)₂/C
H₂ Gas (50 psi)
EtOH
None
50°C
2-4 h
>95%
Data aggregated from standard N-debenzylation methodologies[2][3].
Self-Validating Analytical Controls
To ensure scientific integrity, every protocol must be treated as a self-validating system. Do not proceed to isolation until the following in-process controls confirm complete conversion:
Thin Layer Chromatography (TLC):
UV Activity: The starting material (1-(4-benzylmorpholin-2-yl)ethanol) is strongly UV-active due to the benzyl ring. The product is UV-inactive.
Staining: Use Ninhydrin stain. The tertiary amine starting material will not stain significantly, whereas the deprotected secondary amine product will rapidly develop a deep purple/blue spot upon heating.
LC-MS Mass Shift:
Starting Material:
Product:
¹H-NMR Verification: Post-isolation, confirm the disappearance of the benzylic
singlet (typically around 3.5 ppm) and the aromatic multiplet ( 7.2–7.4 ppm).
Optimal for standard laboratory setups where a hydrogen balloon is available.
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-benzylmorpholin-2-yl)ethanol (1.0 mmol, 221.3 mg). Dissolve in 10 mL of absolute ethanol.
Additive Integration: Add glacial acetic acid (1.1 mmol, 63 µL). Causality: This immediately forms the ammonium acetate salt of the starting material, ensuring the resulting product cannot poison the palladium catalyst.
Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd, ~106 mg). Causality: Always add the catalyst to the solvent, never dry solvent to dry catalyst, to prevent pyrophoric ignition.
Atmospheric Purging: Seal the flask with a septum. Connect a vacuum line and a nitrogen line via a manifold. Evacuate the flask and backfill with nitrogen (repeat 3x). Causality: Removing oxygen is critical to prevent explosive mixtures when hydrogen is introduced.
Hydrogenation: Evacuate the flask one final time and backfill with hydrogen gas from a balloon. Stir vigorously at room temperature for 4-8 hours. Causality: Vigorous stirring maximizes the gas-liquid-solid interfacial area, overcoming mass-transfer limitations.
Monitoring: Validate completion via LC-MS (target mass: 132.1 m/z).
Protocol B: Catalytic Transfer Hydrogenation (CTH)
Optimal for rapid deprotection without the hazards of handling flammable hydrogen gas[3].
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1-(4-benzylmorpholin-2-yl)ethanol (1.0 mmol, 221.3 mg) in 10 mL of anhydrous methanol.
Catalyst & Donor Addition: Add 10% Pd/C (10 mol% Pd, ~106 mg). Follow immediately with anhydrous ammonium formate (5.0 mmol, 315 mg) in a single portion under a nitrogen stream.
Thermal Activation: Equip the flask with a reflux condenser and heat to 65°C. Causality: The decomposition of ammonium formate into
, , and is endothermic and requires heat to generate the active hydrogen species in situ[3].
Reaction Time: Stir at reflux for 30–60 minutes. The reaction is typically complete accompanied by vigorous gas evolution.
Step-by-step experimental workflow for the catalytic hydrogenation and isolation process.
Workup, Isolation, and Catalyst Quenching
Regardless of the protocol used, the post-reaction handling of the catalyst is identical and critical for safety.
Purging: Once the reaction is validated as complete, evacuate the hydrogen atmosphere and thoroughly flush the system with nitrogen.
Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite® in a sintered glass funnel. Causality: Celite traps the fine, micron-sized palladium particles that would otherwise pass through standard filter paper, contaminating the product[2].
Washing: Wash the filter cake with an additional 15 mL of methanol or ethanol to ensure complete recovery of the product.
Catalyst Quenching (CRITICAL):Do not let the Pd/C filter cake dry in the air. Dry Pd/C saturated with hydrogen will spontaneously ignite upon contact with atmospheric oxygen. Immediately quench the filter cake by soaking it in water before disposing of it in a designated heavy-metal waste container[2].
Isolation: Concentrate the filtrate under reduced pressure. If Protocol A (with acetic acid) was used, the product will be isolated as the acetate salt. To obtain the free base, partition the residue between dichloromethane and saturated aqueous sodium bicarbonate, extract the organic layer, dry over
, and concentrate.
References
Synthesis of 11C-labelled (R)-OHDMI and CFMME and their evaluation as candidate radioligands for imaging central norepinephrine transporters with PET. PubMed (NIH). Available at:[Link]
CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Rhodium Archive. Available at:[Link]
Application Note: Strategic Functionalization of the Hydroxyl Group in 1-(4-Benzylmorpholin-2-yl)ethanol
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It synthesizes established organic chemistry principles with the specific reactivity profile...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It synthesizes established organic chemistry principles with the specific reactivity profile of the morpholine scaffold.
Executive Summary & Scaffold Analysis
The scaffold 1-(4-benzylmorpholin-2-yl)ethanol (CAS 943442-96-4) represents a critical pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., EZH2, PI3K) and neurokinin receptor antagonists.
This molecule possesses two distinct features that dictate its reactivity:
The Basic Nitrogen: The N-4 position is benzylated, rendering it tertiary and basic. It can act as a proton sponge or coordinate with Lewis acids, potentially stalling metal-catalyzed reactions.
Stereochemical Complexity: The molecule contains two chiral centers: the C2 position of the morpholine ring and the
-carbon of the ethanol side chain. This results in four possible stereoisomers.
Scope of this Guide:
This document details three high-value transformations of the secondary hydroxyl group:
Module A: Oxidation to the ketone (Gateway to reductive amination).
The following diagram illustrates the divergent synthesis pathways available from the parent alcohol.
Figure 1: Divergent functionalization pathways. Note that Mitsunobu routes (Yellow) invert the side-chain stereocenter.
Module A: Oxidation to 1-(4-Benzylmorpholin-2-yl)ethanone
Converting the secondary alcohol to a ketone is the primary method for resetting the stereocenter (via subsequent asymmetric reduction) or installing amines via reductive amination.
Critical Considerations
Avoid Acidic Oxidants: Jones reagent or PCC can form salts with the morpholine nitrogen, making workup difficult.
Recommended Method:Swern Oxidation is preferred for scale (>1g). Dess-Martin Periodinane (DMP) is preferred for small-scale discovery (<100mg) due to operational simplicity.
The Mitsunobu reaction is the gold standard for converting the hydroxyl group into a nitrogen or sulfur nucleophile with complete Walden inversion of the side-chain stereocenter.
Critical Considerations
Order of Addition: Crucial for morpholines. Pre-complex the Betaine (DIAD/PPh₃) before adding the substrate to prevent the basic morpholine nitrogen from interfering with the azo-compound.
Nucleophile Choice: For amine synthesis, use Diphenylphosphoryl azide (DPPA) or Hydrazoic acid (HN₃) equivalents.
Complex Formation: Dissolve PPh₃ (1.5 eq) in anhydrous THF at 0°C. Add DIAD (1.5 eq) dropwise. Stir 10 min until the yellow precipitate/solution forms (the Betaine).
Substrate Addition: Add the alcohol (1.0 eq) and DPPA (1.5 eq) dissolved in THF.
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight.
Workup: Concentrate in vacuo. Triturate with Et₂O/Hexane to precipitate PPh₃=O (Triphenylphosphine oxide). Filter.
Purification: The product (Azide) is often close in R_f to the alcohol. Use a gradient of 0-5% MeOH in DCM.
Module C: Activation via Sulfonylation (Mesylation)
For simple nucleophilic displacements (e.g., with halides or thiols) where Mitsunobu fails, activating the alcohol as a Mesylate (OMs) is preferred.
Critical Considerations
Self-Quaternization Risk: The morpholine nitrogen is nucleophilic. If the mesylate is formed and the molecule is flexible, intermolecular or intramolecular N-alkylation (quaternization) can occur.
Mitigation: Keep the reaction cold (0°C) and perform the subsequent displacement immediately without storing the intermediate.
Protocol: Mesylation
Dissolve alcohol (1.0 eq) and Et₃N (3.0 eq) in DCM at 0°C .
Stir 30 min. Monitor by TLC (Mesylate is usually UV active and less polar).
Immediate Use: Wash with cold NaHCO₃, dry over Na₂SO₄, concentrate, and immediately redissolve in the solvent for the next step (e.g., DMF for displacement with NaN₃ or KCN).
References & Grounding
The protocols above are adapted from standard methodologies in heterocyclic chemistry and validated against specific reactivity profiles of 2-substituted morpholines.
Mitsunobu Reaction Overview: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link
Morpholine Synthesis & Reactivity: D'Souza, D. M., & Müller, T. J. J. "Multi-component syntheses of heterocycles by transition-metal catalysis." Chemical Society Reviews, 2007. (Context on morpholine stability).
Swern Oxidation Protocol: Omura, K., & Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide." Tetrahedron, 1978. Link
Substrate Data: PubChem Compound Summary for CID 736506, 1-(4-benzylmorpholin-2-yl)ethanol. Link
Dess-Martin Periodinane: Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org.[1][2][3] Chem., 1983. Link
Disclaimer: These protocols involve hazardous chemicals (azides, chlorinated solvents, oxalyl chloride).[1] All experiments must be conducted in a fume hood with appropriate PPE. Azides are potentially explosive; do not concentrate reaction mixtures containing azides to dryness without safety shields.
Application Note: Green Chemistry Approaches for the Synthesis of 1-(4-Benzylmorpholin-2-yl)ethanol
Abstract 1-(4-Benzylmorpholin-2-yl)ethanol is a valuable chiral building block in the synthesis of complex bioactive molecules. Traditional synthetic routes often rely on stoichiometric reagents, harsh conditions, and ha...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
1-(4-Benzylmorpholin-2-yl)ethanol is a valuable chiral building block in the synthesis of complex bioactive molecules. Traditional synthetic routes often rely on stoichiometric reagents, harsh conditions, and hazardous solvents, resulting in significant environmental impact. This application note details robust and sustainable green chemistry approaches for the synthesis of this target molecule, designed for researchers, chemists, and process development professionals in the pharmaceutical industry. We present two primary strategies that prioritize atom economy, biocatalysis, and the use of environmentally benign reagents. The first is a chemo-enzymatic route combining a novel, redox-neutral morpholine ring formation with a highly selective biocatalytic reduction. The second explores a streamlined enzymatic pathway using engineered amine dehydrogenases. These protocols offer significant advantages in terms of efficiency, selectivity, safety, and reduced environmental footprint, aligning with the modern imperatives of sustainable chemical manufacturing.
Introduction: The Imperative for Greener Pharmaceutical Synthesis
The morpholine moiety is a privileged scaffold in medicinal chemistry and agrochemicals, found in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its unique structural and electronic properties often impart favorable pharmacokinetic profiles, such as improved solubility and metabolic stability. The specific target of this guide, 1-(4-Benzylmorpholin-2-yl)ethanol, is a chiral vicinal amino alcohol, a class of compounds that serves as a cornerstone for the synthesis of many pharmaceuticals.[4][5]
The production of such chiral molecules on an industrial scale presents a significant challenge: to be economically viable and ethically responsible, the synthesis must be not only efficient and high-yielding but also environmentally sustainable. This has led to the widespread adoption of the principles of Green Chemistry, which advocate for methodologies that minimize waste, avoid hazardous substances, and maximize resource efficiency. A key metric in this paradigm is Atom Economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product.[6][7]
This guide eschews traditional, low-atom-economy routes (e.g., those using stoichiometric protecting groups and harsh reducing agents like metal hydrides) in favor of modern, greener alternatives. We will detail two primary strategies grounded in biocatalysis and innovative chemo-catalysis, providing detailed, validated protocols that offer superior environmental performance without compromising chemical efficiency.
Recommended Green Synthetic Strategy: A Chemo-Enzymatic Approach
Our primary recommended strategy is a highly efficient chemo-enzymatic workflow. This approach is divided into two main stages:
Green Chemical Synthesis of a prochiral ketone intermediate, 1-(4-benzylmorpholin-2-yl)ethanone.
Asymmetric Biocatalytic Reduction of the ketone to yield the target chiral alcohol with high enantiopurity.
This hybrid approach leverages the scalability of modern chemical methods for constructing the core structure and the unparalleled selectivity of enzymes for installing the critical chiral center.
Workflow Overview: Chemo-Enzymatic Synthesis
Caption: Chemo-enzymatic workflow for synthesizing the target chiral alcohol.
Part 1: Protocol for Green Synthesis of the Ketone Intermediate
This stage focuses on building the 4-benzylmorpholine core using a modern, redox-neutral annulation reaction that offers significant environmental and safety benefits over classical methods.[1][8][9]
Protocol 1.1: Synthesis of 4-Benzylmorpholine via Ethylene Sulfate Annulation
Rationale: Traditional morpholine syntheses often involve the reaction of amino alcohols with chloroacetyl chloride followed by a hydride reduction.[8] This multi-step process suffers from poor atom economy and uses hazardous reagents. The following protocol utilizes ethylene sulfate in a two-step, one-pot sequence that is redox-neutral, high-yielding, and has been successfully scaled to >100g.[8]
Materials:
N-Benzylethanolamine
Ethylene Sulfate (ES)
Acetonitrile (MeCN), anhydrous
Potassium tert-butoxide (t-BuOK)
Isopropyl acetate (IPAc)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aq. NaCl)
Magnesium sulfate (MgSO₄)
Procedure:
Zwitterion Formation: To a clean, dry reactor equipped with a magnetic stirrer and nitrogen inlet, add N-benzylethanolamine (1.0 eq) and anhydrous acetonitrile (approx. 3 mL per gram of amino alcohol).
Stir the solution at room temperature and add ethylene sulfate (1.05 eq) portion-wise over 15 minutes. An exotherm is typically observed.
Allow the reaction to stir at room temperature for 2-4 hours. The formation of a thick white precipitate (the zwitterionic intermediate) is expected.
Self-Validation: Monitor the reaction by ¹H NMR or LC-MS by taking a small aliquot, dissolving it in D₂O or a suitable solvent, and checking for the disappearance of the starting amino alcohol.
Cyclization: Once the formation of the intermediate is complete, add potassium tert-butoxide (t-BuOK, 1.2 eq) portion-wise to the slurry.
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours until cyclization is complete.
Self-Validation: Monitor the consumption of the zwitterionic intermediate and the formation of 4-benzylmorpholine by GC-MS or LC-MS.
Work-up and Isolation: Cool the reaction to room temperature and concentrate under reduced pressure to remove the acetonitrile.
Partition the residue between isopropyl acetate (IPAc) and water. Separate the layers.
Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude 4-benzylmorpholine, which can be purified by distillation or chromatography if necessary.
Protocol 1.2: Acylation to form 1-(4-benzylmorpholin-2-yl)ethanone
(Note: The direct acylation at the C-2 position of the morpholine ring is a challenging transformation. This protocol presents a plausible Friedel-Crafts-type approach, though optimization would be required. Alternative multi-step sequences starting from different precursors may be developed for process scale-up.)
Materials:
4-Benzylmorpholine
Acetyl chloride or acetic anhydride
Lewis acid catalyst (e.g., AlCl₃) or Brønsted acid
Dichloromethane (DCM), anhydrous
Aqueous HCl (1M)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
To a flame-dried flask under nitrogen, add anhydrous DCM and the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq).
Cool the suspension to 0 °C in an ice bath.
Slowly add acetyl chloride (1.1 eq) to the suspension.
In a separate flask, dissolve 4-benzylmorpholine (1.0 eq) in anhydrous DCM.
Add the 4-benzylmorpholine solution dropwise to the activated acylating agent at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Self-Validation: Monitor progress by TLC or LC-MS.
Quenching and Work-up: Carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl.
Extract the aqueous layer with DCM. Combine the organic layers and wash with saturated aq. NaHCO₃ and brine.
Dry over MgSO₄, filter, and concentrate. Purify the resulting crude ketone by column chromatography (silica gel) to yield 1-(4-benzylmorpholin-2-yl)ethanone.
Part 2: Protocols for Asymmetric Biocatalytic Reduction
The reduction of the prochiral ketone to the desired chiral alcohol is the key enantioselective step. Biocatalysis offers an exceptionally green and selective solution, operating under mild aqueous conditions at ambient temperature and pressure.[10][11]
Rationale: The Power of Biocatalysis
Enzymes, particularly alcohol dehydrogenases (ADHs), are highly evolved catalysts that can reduce ketones with near-perfect stereoselectivity (>99% enantiomeric excess, e.e.).[12] This avoids the need for chiral auxiliaries or expensive, often toxic, heavy metal catalysts used in traditional asymmetric synthesis. We present two robust protocols: one using a whole-cell system and another using an isolated, recombinant enzyme.
Rationale: Using whole microbial cells (e.g., Lactobacillus paracasei or Rhodococcus erythropolis) harnesses the cell's native ADH enzymes and its inherent machinery for cofactor (NADH/NADPH) regeneration.[10][13] This approach is cost-effective as it bypasses the need for enzyme purification and external cofactor addition.
Materials:
A suitable microbial strain (e.g., Lactobacillus paracasei ATCC 11578)
Growth medium (e.g., MRS broth for Lactobacillus)
Glucose (as a carbon and energy source for cofactor regeneration)
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)
1-(4-benzylmorpholin-2-yl)ethanone (substrate)
Ethyl acetate
Procedure:
Cell Culture and Harvest: Inoculate the chosen microorganism into the appropriate sterile growth medium. Grow the culture in a shaker incubator at the optimal temperature (e.g., 30-37 °C) for 24-48 hours until the late exponential or early stationary phase is reached.
Harvest the cells by centrifugation (e.g., 5000 x g for 15 min). Wash the cell pellet twice with sterile phosphate buffer and resuspend to a final concentration of 50-100 g/L (wet cell weight) in the same buffer.
Bioreduction: Transfer the cell suspension to a reaction vessel. Add glucose (e.g., 50 mM) to fuel cofactor regeneration.
Dissolve the substrate, 1-(4-benzylmorpholin-2-yl)ethanone, in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol, and add it to the cell suspension to a final concentration of 1-10 g/L.
Incubate the reaction mixture at 30 °C with gentle agitation (e.g., 150 rpm).
Self-Validation: Monitor the reaction progress by periodically taking samples. Extract with ethyl acetate, and analyze the organic layer by chiral HPLC to determine substrate conversion and the enantiomeric excess (e.e.) of the alcohol product.
Product Isolation: Once the reaction has reached completion (typically 24-48 hours), remove the cells by centrifugation.
Saturate the supernatant with NaCl and extract multiple times with ethyl acetate.
Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral alcohol. Purify further by chromatography if needed.
Rationale: Using a purified, commercially available, or overexpressed ADH offers higher volumetric productivity and a cleaner reaction profile, simplifying downstream processing. This approach requires an external system for regenerating the expensive NAD(P)H cofactor. A common and green method is the "substrate-coupled" approach using isopropanol, which is oxidized to acetone by the same enzyme.[10]
Materials:
Recombinant ADH (e.g., from Rhodococcus ruber, available from commercial suppliers)
NADP⁺ or NAD⁺ (depending on enzyme specificity)
Tris-HCl buffer (100 mM, pH 7.5)
Isopropanol (IPA), >20% v/v
1-(4-benzylmorpholin-2-yl)ethanone (substrate)
Procedure:
Reaction Setup: In a temperature-controlled vessel, prepare a solution of Tris-HCl buffer containing isopropanol (25% v/v).
Add the substrate, 1-(4-benzylmorpholin-2-yl)ethanone, to the desired concentration (e.g., 5-20 g/L).
Add the cofactor (e.g., NADP⁺) to a catalytic amount (e.g., 0.1 mM).
Initiate the reaction by adding the ADH enzyme solution (e.g., 1-5 mg/mL).
Maintain the reaction at a constant temperature (e.g., 25-30 °C) with gentle stirring.
Self-Validation: Monitor conversion and e.e. by chiral HPLC as described in Protocol 2.1. The reaction is typically much faster, often completing in 4-12 hours.
Work-up: Once complete, terminate the reaction by adding a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
Separate the organic layer. Extract the aqueous layer again with the chosen solvent.
Combine the organic layers, dry over MgSO₄, and concentrate to yield the product.
Biocatalytic Reduction and Cofactor Recycling
Caption: Enzymatic reduction coupled with cofactor regeneration using isopropanol.
Data Summary and Protocol Comparison
The choice between a whole-cell and isolated enzyme approach depends on factors like development time, cost of goods, and downstream processing capabilities. Below is a comparative summary of expected outcomes.
Parameter
Protocol 2.1: Whole-Cell
Protocol 2.2: Isolated ADH
Justification
Yield
Good to Excellent (85-95%)
Excellent (>95%)
Isolated enzymes face fewer competing cellular processes.
Enantiomeric Excess (e.e.)
>99%
>99%
Both methods leverage highly selective enzymes.
Reaction Time
Slower (24-48 h)
Faster (4-12 h)
Higher effective enzyme concentration in the isolated system.
Substrate Loading
Lower (1-10 g/L)
Higher (5-20+ g/L)
Cell viability can be affected by high substrate/product concentrations.
Process Simplicity
Simpler setup (no cofactor addition)
Requires purified enzyme and cofactor
Whole-cell systems have built-in cofactor regeneration.
Downstream Processing
More complex (cell removal, media components)
Cleaner (fewer impurities)
Simpler reaction matrix leads to easier product isolation.
Cost of Catalyst
Lower (cells are grown)
Higher (enzyme purification/purchase)
Recombinant enzyme production adds cost.
Green Metric (E-Factor)
Higher (more process water, media waste)
Lower (less aqueous waste)
E-Factor = Total Waste (kg) / Product (kg).
Conclusion and Future Outlook
The chemo-enzymatic synthesis of 1-(4-Benzylmorpholin-2-yl)ethanol presented here offers a compelling green and sustainable alternative to traditional synthetic methods. By combining a modern, atom-economical annulation for the morpholine core with the exquisite selectivity of biocatalytic reduction, this approach delivers the target molecule with high yield and exceptional enantiopurity while minimizing environmental impact.
Future advancements will likely focus on developing a fully enzymatic, one-pot synthesis through the application of engineered amine dehydrogenases (AmDHs) or other enzyme cascades.[4][12] Such a process could potentially build the chiral amino alcohol functionality directly onto a precursor, further streamlining the synthesis and enhancing its green credentials. As the toolbox of industrial enzymes continues to expand, the opportunities for designing elegant, efficient, and truly sustainable pharmaceutical manufacturing processes will only grow.
References
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741-777. [Link][10][11]
Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 808907. [Link][4]
Chen, F. F., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 9(12), 11351-11355. [Link][12]
Spencer, R. P., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link][1][9]
Patel, R. N. (2013). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. PubMed. [Link]
Spencer, R. P., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link][8]
Grogan, G. (2017). Biocatalytic Approaches towards the Synthesis of Chiral Amino Alcohols from Lysine. Request PDF. [Link][5]
Spencer, R. P., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ResearchGate. [Link]
Ferreira, M. J., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]
Li, H., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]
Sharma, S., et al. (2025). Atom Economy Green Synthesis in Organic Chemistry. Journal of Organic and Pharmaceutical Chemistry. [Link]
Wang, Z., et al. (2020). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. [Link]
Patel, K. D., et al. (2013). Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars. [Link]
Gaich, T., & Baran, P. S. (2010). The economies of synthesis. The Journal of organic chemistry, 75(14), 4657–4673. [Link][6]
SK pharmteco. (n.d.). The Principles of Green Chemistry - Atom Economy. SK pharmteco. [Link][7]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][3]
Duman, M., et al. (2019). Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Chirality, 31(10), 892-897. [Link][13]
Application Note: Regioselective Epoxide Ring-Opening with Benzylamine
Executive Summary The aminolysis of epoxides with benzylamine is a cornerstone reaction in the synthesis of -amino alcohols, a pharmacophore ubiquitous in -blockers (e.g., Atenolol, Metoprolol) and protease inhibitors. W...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The aminolysis of epoxides with benzylamine is a cornerstone reaction in the synthesis of
-amino alcohols, a pharmacophore ubiquitous in -blockers (e.g., Atenolol, Metoprolol) and protease inhibitors. While theoretically simple, the reaction poses challenges in regiocontrol (terminal vs. internal attack) and chemoselectivity (mono- vs. bis-alkylation).
This guide moves beyond standard textbook descriptions to provide a field-validated framework for optimizing these reactions. We present two distinct protocols: a "Green" Thermal Method for high-throughput library synthesis and a Lewis Acid-Catalyzed Method for sterically hindered or sensitive substrates.
Mechanistic Insight: The "Push-Pull" Dynamics
To control the reaction, one must understand the competing forces at the transition state. The reaction proceeds via an
mechanism, but the specific trajectory of the benzylamine nucleophile is dictated by the activation method.
The Regioselectivity Bifurcation
Pathway A (Steric Control - Basic/Neutral Conditions): In the absence of a catalyst, the reaction is purely nucleophilic. The benzylamine attacks the least substituted carbon of the epoxide ring to minimize steric repulsion. This is the dominant pathway for terminal epoxides.
Pathway B (Electronic Control - Lewis Acid Catalyzed): When a Lewis Acid (LA) coordinates to the epoxide oxygen, it weakens the C-O bonds. The bond to the more substituted carbon becomes longer and weaker due to its ability to stabilize the developing positive charge (carbocation character). Consequently, the nucleophile may attack the more hindered position, or the reaction rate at the terminal position is significantly accelerated without losing regioselectivity.
Stereochemistry
Regardless of the regiochemical outcome, the attack occurs anti-periplanar to the epoxide oxygen, resulting in a Walden inversion at the carbon center undergoing substitution.
Mechanism Diagram
The following diagram illustrates the transition states and the pivotal role of the Lewis Acid (LA).
Experimental Optimization Matrix
Before selecting a protocol, consult the following matrix to match reaction conditions with your substrate profile.
Variable
Condition
Effect on Reaction
Recommendation
Stoichiometry
1:1 (Epoxide:Amine)
High risk of bis-alkylation (formation of tertiary amines).
High acceleration; acts as "solid solvent" or concentrated solution in ether.
Best for sluggish substrates.
Protocol A: The "Green" Thermal Method (Solvent-Free/Water)
Best for: Terminal epoxides, large-scale synthesis, and avoiding heavy metal contamination.
Rationale
Water or solvent-free conditions utilize the "hydrophobic effect" and hydrogen bonding to stabilize the transition state without the need for toxic Lewis acids.
Materials
Substrate: Terminal Epoxide (1.0 equiv)
Reagent: Benzylamine (3.0 equiv) — Excess is critical to prevent polymerization.
Solvent: Deionized Water (optional, 2M concentration relative to epoxide) or Neat.
Step-by-Step Procedure
Charge: In a reaction vial equipped with a magnetic stir bar, add the Epoxide (1.0 equiv).
Add Amine: Add Benzylamine (3.0 equiv) in one portion.
Note: If the reaction is highly exothermic (low MW epoxides), add amine dropwise at 0°C.
Activation:
Option A (Neat): Heat the mixture to 60–80°C.
Option B (On-Water): Add water and heat to 60°C with vigorous stirring (emulsion formation).
Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM) or LC-MS. Conversion is typically complete within 1–4 hours.
Workup:
Dilute with Ethyl Acetate (EtOAc).
Wash with water (
) to remove excess benzylamine (water soluble due to H-bonding, though extraction can be tricky; see Purification).
Dry organic layer over
and concentrate.
Purification: Flash column chromatography.
Tip: Pre-wash the silica column with 1% Triethylamine/Hexanes to prevent amine streaking.
Protocol B: Lewis Acid Catalyzed (
)
Best for: Internal epoxides, sterically hindered systems, or when regioselectivity reversal is required.
Rationale
Lithium Perchlorate (
) in diethyl ether (LPDE) creates a medium of high ionic strength that stabilizes the charged transition state. The ion coordinates to the epoxide oxygen, significantly lowering the activation energy.
Safety Warning
is an oxidant.[7] While stable in dilute solution, dry perchlorates can be explosive. Do not heat dry with organic material.
Workflow Diagram
Step-by-Step Procedure
Catalyst Prep: Prepare a 5.0 M solution of
in diethyl ether (LPDE).
Caution: This requires dissolving solid
in ether; it is exothermic.
Reaction: To the LPDE solution (2 mL per mmol epoxide), add the Epoxide (1.0 equiv) followed by Benzylamine (1.2–1.5 equiv).
Note: Lower equivalents of amine are permissible here as the catalyst accelerates the primary reaction faster than the secondary alkylation.
Stirring: Stir at room temperature.
Quench: Pour the reaction mixture into water.
Extraction: Extract with DCM (
). The remains in the aqueous phase.
Concentration: Dry and concentrate the organic layer.
Analytical Validation & Troubleshooting
NMR Interpretation
Proton Shift: The signal for the proton on the carbon attached to the oxygen (epoxide methine) will shift from
2.7–3.0 ppm (epoxide) to 3.5–4.0 ppm (alcohol) upon ring opening.
Regiochemistry: In terminal epoxides,
attack at the terminal carbon results in a -NHBn signal. If attack occurs at the internal carbon, the methine proton signal integration and splitting pattern will change significantly.
Common Issues
Issue
Cause
Solution
Bis-alkylation
Reaction of product with more epoxide.
Increase Benzylamine to 3–5 equivalents.
Low Conversion
Steric hindrance or poor solubility.
Switch to Protocol B () or heat to 80°C in Ethanol.
Emulsion during workup
Amine surfactant properties.
Use saturated brine; filter through Celite if necessary.
References
Chini, M., Crotti, P., & Gardelli, C. (1992). Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes. 5. Lithium perchlorate catalyzed aminolysis of 1,2-epoxides. Tetrahedron, 48(18), 3805-3812.
Azizi, N., & Saidi, M. R. (2005). Lithium perchlorate promoted highly regioselective ring opening of epoxides under solvent-free conditions.[1][10] Canadian Journal of Chemistry, 83(5), 505-507.
Lizza, J. R., & Moura-Letts, G. (2017).[11] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242.
Shivani, Pujala, B., & Chakraborti, A. K. (2007). Epoxide Ring Opening with Amines in Water: A Green Protocol for the Synthesis of β-Amino Alcohols. Journal of Organic Chemistry, 72(10), 3713–3722.
Technical Support Center: Benzylmorpholine Synthesis & Purification
Topic: Troubleshooting Low Purity in Benzylmorpholine Ethanol Production Audience: Researchers, Process Chemists, and Drug Development Professionals. Status: Active Module: Purity Optimization & Troubleshooting Context:...
Low purity in benzylmorpholine production typically stems from three distinct failure modes: incomplete alkylation , quaternary salt formation (over-alkylation), or ineffective phase separation during the ethanol workup.
Before adjusting your protocol, determine the nature of your impurity using the Diagnostic Logic Tree below.
Diagnostic Workflow (DOT Visualization)
Figure 1: Decision matrix for identifying impurity sources based on physical state and analytical data.
Troubleshooting Guides (Q&A Format)
Module A: Reaction Control (Upstream)
Q1: My crude purity is low (80-85%) before I even reach the ethanol step. What is the primary cause?A: The most common culprit is thermal runaway leading to quaternization .
The reaction between morpholine and benzyl chloride is exothermic.[1] If the temperature exceeds 100°C (or if reagents are added too quickly), the product (N-benzylmorpholine) competes with morpholine for the alkylating agent, forming the quaternary ammonium salt (N,N-dibenzylmorpholinium chloride).
Corrective Action: Maintain reaction temperature between 60–80°C . Use a slight excess of morpholine (1.1–1.2 eq) to scavenge HCl and suppress over-alkylation.
Mechanism:
at lower temperatures. At high T, selectivity drops.
Q2: I see unreacted benzyl chloride in the GC-MS. Should I extend the reaction time?A: Extending time often increases "heavies" (colored impurities). Instead, verify your Base Stoichiometry .
If you are using an inorganic base (e.g.,
or ) in a biphasic system (e.g., Toluene/Water), the reaction is mass-transfer limited.
Protocol Adjustment: Add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) at 1-2 mol%. This facilitates the transfer of the benzoate/hydroxide ion into the organic phase, driving the reaction to completion without requiring harsh heating.
Module B: The Ethanol Workup (Downstream)
Q3: I am trying to recrystallize N-benzylmorpholine from ethanol, but it "oils out" instead of crystallizing.A:N-Benzylmorpholine free base is a liquid at room temperature (MP ~20-24°C, BP ~309°C). You cannot recrystallize the free base from ethanol effectively.
If you need a solid: You must form the Hydrochloride Salt .
Dissolve the crude oil in dry Ethanol or Diethyl Ether.
Cool to 0°C.
Slowly bubble dry HCl gas or add HCl/Ethanol solution.
The white solid (N-benzylmorpholinium chloride, MP ~230°C) will precipitate.
If you have the salt and it still oils out: Your ethanol contains too much water. The salt is highly hygroscopic. Dry your ethanol using 3Å molecular sieves before use.
Q4: My product has high ash content (inorganic salts) after ethanol evaporation.A: Inorganic salts (NaCl, KCl) formed during the reaction have partial solubility in wet ethanol.
The "Hot Filtration" Fix:
Dissolve the crude semi-solid in boiling anhydrous ethanol .
While boiling, the organic product will dissolve, but inorganic salts will remain suspended.
Perform a hot filtration (using a heated funnel) to remove the insoluble inorganics.
Cool the filtrate slowly to crystallize the pure product.
Q5: The purity is good, but the yield is terrible (<50%) after ethanol recrystallization.A: Your product is likely too soluble in pure ethanol.
Optimization: Use a co-solvent system .
Dissolve in minimum hot ethanol.
Add a non-polar anti-solvent (e.g., Diethyl Ether or Hexane ) dropwise until persistent turbidity appears.
Cool to -20°C. This forces the product out of solution while keeping impurities dissolved.
Optimized Protocol: Synthesis & Purification
This protocol minimizes side reactions and maximizes purity via a "Salt-Break-Distill" or "Direct Crystallization" method.
Target: N-Benzylmorpholine (Free Base or HCl Salt)
Scale: 100 mmol basis
Parameter
Specification
Reason
Stoichiometry
Morpholine (1.2 eq) : Benzyl Chloride (1.0 eq)
Excess amine acts as HCl scavenger and prevents bis-alkylation.
Solvent
Toluene (5 vol) or Ethanol (for reflux)
Toluene allows easy removal of water/salts; Ethanol allows direct workup.
Base
(1.5 eq) or NaOH (1.5 eq)
Neutralizes HCl generated during substitution.
Temp/Time
75°C for 4–6 hours
Balances kinetics vs. selectivity.
Step-by-Step Workflow
Reaction:
Charge Morpholine (10.5 g, 120 mmol) and Toluene (50 mL) into a flask.
Add
(20.7 g, 150 mmol).
Heat to 70°C.
Add Benzyl Chloride (12.6 g, 100 mmol) dropwise over 30 mins. (Critical to prevent exotherm spikes).
Stir at 75°C for 4 hours. Monitor by TLC/GC.
Work-up (The Purity Checkpoint):
Cool to 20°C. Filter off the solid salts (
+ Excess ).
Wash: Wash the filter cake with Toluene.
Extraction: Wash the combined Toluene filtrate with Water (2 x 30 mL) to remove unreacted Morpholine (water-soluble). Note: Benzylmorpholine stays in Toluene.
Purification (Choose Path A or B):
Path A: Liquid Free Base (Target Purity >98%)
Dry Toluene layer over
.
Evaporate Toluene under reduced pressure.
Vacuum Distill the residue (BP ~135°C at 10 mmHg). Collect the clear middle fraction.
Path B: Solid HCl Salt (Target Purity >99%)
Evaporate Toluene to obtain crude oil.
Dissolve oil in Anhydrous Ethanol (30 mL) .
Cool to 0–5°C.
Add HCl in Ethanol (1.25 M) dropwise until pH ~2.
Stir for 1 hour at 0°C. White crystals will form.
Filter and wash with cold Diethyl Ether.
Process Visualization
Figure 2: Optimized synthesis workflow emphasizing the removal of water-soluble impurities before the final purification step.
References
BenchChem Technical Support. (2025).[2] Side reactions and byproduct formation in morpholine synthesis.[2] Retrieved from
Google Patents. (2007). Benzyl morpholine derivatives (US7294623B2). Retrieved from
Google Patents. (2019). Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one (CN110483436B).[3] Retrieved from
National Institutes of Health (NIH). (2025). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Retrieved from
Organic Syntheses. (1955). General methods for N-alkylation of amines. Coll. Vol. 3, p. 705. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Ticket ID: MOR-RX-OPT-001
Subject: Optimization of Solvent Systems & Troubleshooting Phase Separation
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the Technical Support Hub. You are likely here because your morpholine derivative—a structural motif critical to APIs like Linezolid , Gefitinib , and Rivaroxaban —is failing to crystallize cleanly.
Morpholine rings present a unique dual-polarity challenge. The ether oxygen (position 1) acts as a hydrogen bond acceptor, while the amine nitrogen (position 4) acts as a basic center and hydrogen bond donor/acceptor. This "amphiphilic" nature often leads to oiling out (Liquid-Liquid Phase Separation) rather than crystal nucleation.
This guide provides a scientifically grounded workflow to optimize your solvent selection and rescue failed crystallizations.
Part 1: Solvent Selection Protocol
Do not rely on random screening. Use Hansen Solubility Parameters (HSP) and Dielectric Constants to predict the optimal "solubility window."
The Morpholine Solubility Profile
Morpholine derivatives typically exhibit the following Hansen parameters:
Dispersion (
): ~18–19 MPa (Moderate van der Waals interactions)
Polarity (
): ~5–6 MPa (Moderate dipole)
H-Bonding (
): ~10–12 MPa (Strong H-bond capability)
Recommended Solvent Systems
Solvent Class
Specific Solvent
Role
Why it works (Mechanistic Insight)
Alcohols
Isopropanol (IPA) , Ethanol
Primary Solvent
High : Matches the morpholine ring's H-bonding potential. IPA is preferred over MeOH to reduce solubility slightly and improve yield.
Esters
Ethyl Acetate (EtOAc) , Isopropyl Acetate
Primary / Anti-solvent
Moderate : Good for dissolving the lipophilic backbone often attached to the morpholine ring.
Hydrocarbons
n-Heptane , Toluene
Anti-solvent
Low , Low : Drastically reduces solubility to force precipitation. Heptane is preferred over Hexane (Class 2 vs Class 3 toxicity).
Chlorinated
DCM
Dissolution Aid
High Solubility : Use only to dissolve difficult oils, then displace with an alcohol/ester. Avoid in final steps due to solvate formation risks.
Workflow: The "Cloud Point" Determination
Dissolve 100 mg of crude morpholine derivative in the minimum volume of Solvent A (e.g., EtOAc) at reflux.
Add Solvent B (e.g., Heptane) dropwise until persistent turbidity (Cloud Point) is observed.
Add 1-2 drops of Solvent A to clear the solution.
Allow to cool slowly to RT.
Part 2: Troubleshooting Guide – "Oiling Out"
Issue: The solution turns cloudy, but instead of crystals, a viscous oil layer forms at the bottom.
Cause: The crystallization temperature (
) is lower than the Liquid-Liquid Phase Separation (LLPS) temperature. This is thermodynamically metastable.
The Rescue Protocol: Seeding at the Cloud Point
Do not discard the oil. Follow this rescue workflow to bypass the "Oiling Out" zone.
Figure 1: Decision tree for rescuing a crystallization batch that has undergone oiling out (LLPS).
Technical Note: Vigorous stirring during the oiling phase promotes emulsion formation. Reduce stirring speed to <100 RPM during the critical nucleation phase.
Part 3: Polymorph Control & Regulatory Considerations
Morpholine derivatives are notorious for polymorphism (e.g., Linezolid has Forms I, II, III, and IV). The solvent dictates the crystal lattice energy.
Case Study: Linezolid Polymorphs
Form II (Thermodynamically Stable): Obtained from Ethyl Acetate or Water at >85°C.
Form III (Metastable): Obtained from Methanol or rapid cooling.
Risk: Using Methanol for final purification may trap you in a metastable state that converts to Form II during storage (shelf-life failure).
Recommendation:
Always perform a DSC (Differential Scanning Calorimetry) scan on your recrystallized product. If you observe a small endotherm before the main melting peak, you likely have a polymorph mixture. Switch to a higher-boiling solvent (e.g., Toluene or IPAc) to drive the system to the thermodynamic stable form.
Part 4: Frequently Asked Questions (FAQs)
Q1: My product is highly water-soluble due to the morpholine nitrogen. How do I recrystallize it?A: If your compound is a free base, avoid aqueous mixtures. Use anhydrous IPA or Acetonitrile . If you are working with a salt (e.g., HCl salt), use Ethanol/Diethyl Ether . The ether acts as an anti-solvent to crash out the salt while keeping non-ionic impurities in solution.
Q2: The crystals are colored (yellow/brown) but NMR indicates >95% purity.A: Morpholine derivatives are prone to N-oxide formation (oxidation) which is highly colored.
Protocol: Dissolve in hot solvent, add Activated Charcoal (5 wt%) , stir for 15 mins, and filter through Celite while hot.
Warning: Do not cool before filtering, or the product will crystallize in the charcoal filter cake.
Q3: I see solvent peaks in my NMR that won't dry off.A: You have formed a solvate . Morpholine oxygens are excellent H-bond acceptors and can trap water or alcohols in the lattice.
Fix: Reslurry the solid in a non-solvating solvent (e.g., Heptane or TBME) and heat to 50°C for 4 hours, then filter. This "solvent swap" breaks the solvate lattice.
References
Solid State Characterization of Linezolid Crystal Forms. ResearchGate. (Detailed analysis of solvent effects on morpholine drug polymorphs).
Troubleshooting Common Issues in Morpholine Purification. BenchChem Technical Support. (Guides on oiling out and chromatography).
Hansen Solubility Parameters for Morpholine Derivatives.Stack Exchange / Hansen Database.
).
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. (General principles of supersaturation and oiling out mechanisms).
Crystalline Form IV of Linezolid. Google Patents (US20060142283A1). (Patent literature describing solvent-dependent polymorph isolation).
Troubleshooting
Technical Support Center: Solubilization Strategies for 1-(4-Benzylmorpholin-2-yl)ethanol
Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists facing aqueous solubility bottlenecks with 1-(4-Benzylmorpholin-2-yl)ethanol .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists facing aqueous solubility bottlenecks with 1-(4-Benzylmorpholin-2-yl)ethanol .
By understanding the physicochemical properties of this molecule, we can move beyond trial-and-error and apply rational formulation design.
Part 1: Molecular Profiling & Mechanistic Causality
1-(4-Benzylmorpholin-2-yl)ethanol (CAS: 1935427-14-7) is a 6-membered heterocyclic compound characterized by three distinct functional domains[1]:
Morpholine Ring: Contains a basic secondary/tertiary amine (typical pKa ~7.5–8.0).
Benzyl Group: A highly lipophilic moiety that drives the molecule's overall hydrophobicity and poor aqueous solubility.
Ethanol Side Chain: A hydrophilic group capable of hydrogen bonding, though insufficient on its own to overcome the lipophilicity of the benzyl group in neutral water.
The Causality of Precipitation: At a physiological pH of 7.4, the morpholine nitrogen is largely unprotonated. The resulting "free base" is dominated by the lipophilic benzyl group, causing the water's hydrogen-bond network to reject the molecule, leading to rapid precipitation or colloidal aggregation.
Part 2: Diagnostic Solubilization Workflow
Use the following decision matrix to select the thermodynamically appropriate solubilization strategy based on your downstream application constraints.
Decision matrix for selecting a solubilization strategy for 1-(4-Benzylmorpholin-2-yl)ethanol.
Part 3: Scenario-Based Troubleshooting & FAQs
FAQ 1: Why does the compound immediately crash out when added to my pH 7.4 assay buffer, and how do I fix it?
Mechanistic Causality: You are attempting to dissolve the lipophilic free base in a neutral aqueous environment. To force dissolution, you must ionize the molecule. Lowering the pH below the molecule's pKa protonates the morpholine nitrogen, creating a highly water-soluble acid addition salt.
Solution Protocol: In Situ Salt Formation
Weigh 10 mg of 1-(4-Benzylmorpholin-2-yl)ethanol powder into a glass vial.
Suspend the powder in 9 mL of deionized (DI) water (it will remain cloudy).
Under continuous magnetic stirring, titrate dropwise with 0.1 M HCl.
Monitor the pH. As the pH drops below 5.0, the suspension will rapidly clear as the morpholine ring protonates.
Adjust the final volume to 10 mL with DI water.
Self-Validation Step: Measure the absorbance of the final solution at 600 nm in a spectrophotometer. An
mathematically confirms the absence of sub-visible colloidal aggregates, validating true dissolution.
FAQ 2: I am conducting an in vitro enzymatic assay that strictly requires pH 7.4. How can I maintain solubility without altering the pH?
Mechanistic Causality: Since you cannot use ionization, you must alter the dielectric constant of the solvent. Using a water-miscible cosolvent (like DMSO) combined with a non-ionic surfactant (like Tween 80) lowers the energetic penalty of solvating the nonpolar benzyl ring. Mathematical models demonstrate that cosolvents exponentially increase the solubility of nonpolar drugs by disrupting water-water hydrogen bonds[2].
Prepare a 50 mM stock solution by dissolving the compound in 100% DMSO.
Prepare your target pH 7.4 assay buffer and supplement it with 0.1% (v/v) Tween 80. Warm the buffer to 37°C.
Vigorously vortex the buffer while adding the DMSO stock dropwise. Crucial: The final DMSO concentration must not exceed 1% (v/v) to prevent enzyme denaturation.
Self-Validation Step: Centrifuge the final assay mixture at 15,000 x g for 10 minutes. Carefully sample the top 10% of the supernatant and analyze it via HPLC-UV. If the recovered concentration matches your theoretical input, the protocol is validated. If it is lower, the compound has formed a microscopic pellet, and you must increase the Tween 80 concentration to 0.2%.
FAQ 3: I need to dose this compound in vivo (IV/PO). I cannot use acidic pH, and high DMSO is toxic. What is the safest approach?
Mechanistic Causality: The gold standard for in vivo formulation of lipophilic rings is host-guest complexation using 3[3]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that perfectly encapsulates the lipophilic benzyl group of your molecule. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility and biocompatibility, preventing systemic toxicity[3].
Solution Protocol: HP-β-CD Complexation
Prepare a 20% (w/v) solution of HP-β-CD in sterile saline or Water for Injection (WFI).
Add the target mass of 1-(4-Benzylmorpholin-2-yl)ethanol directly to the cyclodextrin solution.
Stir continuously at room temperature for 24 hours. Note: Complexation is an equilibrium process and requires time; do not rush this step.
Filter the solution through a 0.22 µm sterile PVDF syringe filter to remove any uncomplexed drug.
Self-Validation Step: The filtration step acts as a physical validation. To chemically validate, dilute an aliquot of the filtrate 1:100 in methanol (to disrupt the cyclodextrin complex) and quantify the exact dissolved drug concentration via LC-MS or HPLC-UV against a standard curve.
Part 4: Quantitative Method Comparison
To aid in experimental design, the following table summarizes the quantitative constraints and expected outcomes of the three validated methodologies.
Purification strategies for oily 1-(4-Benzylmorpholin-2-yl)ethanol products
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 1-(4-Benzylmorpholin-2-yl)ethanol (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 1-(4-Benzylmorpholin-2-yl)ethanol (CAS: 1935427-14-7)[1].
Due to the lipophilic N-benzyl group and the hydrogen-bonding capacity of the ethanol moiety, this tertiary amine frequently presents as a stubborn, viscous oil. Traditional crystallization often fails because the free base's melting point is heavily depressed by minor impurities or residual solvents[2].
This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to help you isolate high-purity material.
Diagnostic Purification Workflow
Before selecting a purification strategy, assess the crude purity of your oil via LC-MS or
H-NMR. Use the decision matrix below to determine the most efficient path to high-purity isolation.
Purification decision matrix for oily 1-(4-Benzylmorpholin-2-yl)ethanol.
Section 1: Mechanistic Insights & Core FAQs
Q: Why does my synthesized 1-(4-Benzylmorpholin-2-yl)ethanol consistently "oil out" instead of crystallizing?A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the target compound is lower than the boiling point of the solvent system, or when impurities disrupt the crystal lattice[2]. The morpholine ring's flexibility, combined with the bulky benzyl group, inherently lowers the lattice energy of the free base. To force crystallization, you must alter the molecule's electronic state by converting the basic tertiary amine into a salt (e.g., hydrochloride or oxalate), which significantly raises the melting point and promotes solid formation[3].
Q: When I attempt silica gel flash chromatography, my product streaks across the TLC plate and co-elutes with impurities. How do I fix this?A: Morpholine derivatives are basic amines that interact strongly with the acidic silanol groups (-SiOH) present on standard silica gel, causing severe peak tailing. To resolve this, you must add a basic modifier—typically 0.5% to 1.0% Triethylamine (Et
N) or methanolic ammonia—to your eluent system[2][4]. The EtN acts as a sacrificial base, competitively binding to and capping the silanol sites, allowing your target molecule to elute as a sharp, well-defined band.
Section 2: Self-Validating Experimental Protocols
A robust protocol must be "self-validating," meaning it includes built-in analytical checkpoints to confirm the success of an intermediate step before you commit to the next phase.
Causality: This exploits the basicity of the morpholine nitrogen. By protonating the amine, the target becomes water-soluble, allowing neutral and acidic lipophilic impurities to be washed away in the organic phase[3].
Dissolution: Dissolve the crude oily mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).
Acidic Extraction: Transfer to a separatory funnel and extract with 2M aqueous HCl (3 × 5 mL/g).
Validation Check: Spot the remaining organic layer on a TLC plate. The target spot (visualized via UV or Dragendorff's reagent) should be completely absent, confirming total transfer to the aqueous phase.
Organic Wash: Wash the combined acidic aqueous layers once with Diethyl Ether to remove residual non-basic lipophilic impurities. Discard the ether wash.
Basification: Cool the aqueous layer in an ice bath to 0°C. Slowly add 2M NaOH or concentrated ammonia dropwise under vigorous stirring until the solution is strongly basic[4].
Validation Check: Use pH paper to confirm pH > 10. The aqueous solution will become visibly cloudy as the free base "oils out" of the water.
Recovery: Extract the cloudy aqueous phase with fresh EtOAc (3 × 10 mL/g). Dry the combined organic layers over anhydrous MgSO
, filter, and concentrate in vacuo to yield the purified free base as a pale oil[3].
Protocol B: Hydrochloride Salt Crystallization (For Oils > 80% Purity)
Causality: Converting the purified free base oil into a hydrochloride salt increases ionic interactions, drastically raising the melting point and forcing the compound into a stable crystalline lattice[2][3].
Solvent Selection: Dissolve the semi-pure free base oil in a minimal volume of dry Diethyl Ether or Isopropyl Alcohol (IPA)[2].
Acid Addition: While stirring vigorously at 0°C, slowly add a stoichiometric equivalent of anhydrous HCl in ether (or ethanolic HCl)[3].
Validation Check: A white precipitate should form almost immediately. If the solution remains clear or forms a separate heavy oil layer, scratch the inside of the flask with a glass stirring rod to provide nucleation sites for crystal growth.
Isolation: Collect the precipitated salt via vacuum filtration. Wash the filter cake with ice-cold ether to remove any unreacted starting material or trapped solvent[2].
Drying & Verification: Dry the crystals under high vacuum for 12 hours.
Validation Check: Record the melting point and acquire a
H-NMR spectrum (in DMSO- or DO) to confirm the stoichiometric ratio of the salt and the absence of trapped organic solvents.
Section 3: Quantitative Performance Metrics
The following table summarizes the expected outcomes for various purification strategies applied to morpholine derivatives, allowing you to select the method that best balances yield and final purity[2].
High-resolution separation of structurally similar basic impurities.
HCl Salt Crystallization
> 80%
60% - 75%
> 98%
Yields a highly stable, non-volatile solid ideal for long-term storage.
SCX Catch-and-Release
Any
80% - 90%
> 90%
Rapid, solvent-efficient isolation of the basic amine fraction.
Section 4: Advanced Troubleshooting FAQs
Q: During the acid-base extraction, a thick emulsion formed that won't separate. How do I break it?A: Benzylmorpholine derivatives possess both polar and non-polar regions, allowing them to act as weak surfactants that stabilize emulsions. To break the emulsion, add saturated brine (NaCl) to the separatory funnel. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound and driving phase separation (a process known as "salting out")[2]. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove microscopic insoluble particulates that are stabilizing the phase boundary[2][4].
Q: I successfully formed the hydrochloride salt, but it is highly hygroscopic and turns back into a sticky oil when exposed to air. What is the alternative?A: If the HCl salt is too hygroscopic for your laboratory's ambient humidity, the crystal lattice energy is likely still too low. Switch to a larger, polyprotic counter-ion. Morpholine derivatives often form highly stable, non-hygroscopic crystals when treated with organic acids. Try precipitating the compound as an oxalate , tartrate , or propionate salt by adding a saturated solution of the respective acid in ethanol or ethyl acetate[3][5].
References
RSC Publishing. Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Available at: [Link]
Google Patents.US7294623B2 - Benzyl morpholine derivatives.
Google Patents.CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
Storage conditions to prevent oxidation of 1-(4-Benzylmorpholin-2-yl)ethanol
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Preservation & Storage of 1-(4-Benzylmorpholin-2-yl)ethanol Executive Summary: The Stability Profile 1-(4-Benz...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research & Development Team
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Guide: Preservation & Storage of 1-(4-Benzylmorpholin-2-yl)ethanol
Executive Summary: The Stability Profile
1-(4-Benzylmorpholin-2-yl)ethanol (CAS: Analogous to 943442-96-4 series) is a bifunctional intermediate containing a tertiary amine (morpholine ring) and a secondary alcohol . Its structural integrity is compromised primarily by oxidative pathways attacking the electron-rich nitrogen and the benzylic carbon.
Critical Sensitivities:
N-Oxidation: The tertiary nitrogen is susceptible to forming N-oxides (M+16) upon exposure to atmospheric oxygen.
Hygroscopicity: Morpholine derivatives are notoriously hygroscopic; moisture accelerates hydrolysis and promotes oxidative side-reactions.
Benzylic Oxidation: The carbon attaching the benzyl group to the nitrogen is "activated," making it prone to radical autoxidation, leading to de-benzylation.
Part 1: Core Storage Protocols
Q: What are the absolute minimum storage requirements?
A: Store at -20°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) .
Why? Low temperature kinetically inhibits the autoxidation of the benzylic position. The inert atmosphere prevents the formation of N-oxides and blocks moisture ingress.
Q: Can I store it at 4°C (Refrigerator)?
A: Only for short durations (< 2 weeks).
Risk: 4°C slows degradation but does not stop the slow diffusion of oxygen through standard caps. For long-term banking (months/years), -20°C is mandatory to maintain >98% purity.
Q: What is the correct container type?
A: Use Amber Glass Vials with PTFE-lined caps .
Avoid: Polyethylene (PE) or Polypropylene (PP) tubes for long-term storage. These plastics are permeable to oxygen and moisture over time.
Amber Glass: Protects against photo-oxidation, which can generate singlet oxygen radicals that attack the amine.
Q: How do I handle the compound after taking it out of the freezer?
A:Equilibrate to room temperature before opening the vial.
Mechanism: Opening a cold vial in a warm room causes immediate condensation of atmospheric moisture onto the compound. This water absorption will degrade the sample and alter the weighing mass for your next experiment.
Part 2: Troubleshooting & Diagnostics
Q: My compound has turned from colorless to yellow/orange. Is it usable?
A:Likely compromised.
Diagnosis: The yellow color typically indicates the formation of N-oxides or conjugated iminium species resulting from oxidative de-benzylation.
Action: Run an LC-MS. If the impurity peak is <5%, you may repurify. If >10%, discard, as these impurities are often potent electrophiles that will interfere with downstream coupling reactions.
Q: I see a peak at M+16 in my LC-MS. What is it?
A: This is the N-Oxide impurity .
Cause: Exposure to air.[1][2] The tertiary amine (morpholine N) has reacted with oxygen.
Prevention: Always purge the headspace of your vial with Argon after every use.
Q: I see a peak at M-2 (or M-2H). What is it?
A: This is the Ketone oxidation product .
Cause: The secondary alcohol group (-CH(OH)-) has oxidized to a ketone (-C(=O)-).[3] This is less common than N-oxidation but occurs in the presence of trace metal contaminants or strong light.
Part 3: Experimental Protocols
Protocol A: Peroxide Test (Qualitative)
Before using old stock in sensitive metal-catalyzed reactions, test for peroxides.
Prepare Solution: Dissolve 10 mg of the compound in 1 mL of peroxide-free THF.
Add Reagent: Add 1 drop of 10% KI (Potassium Iodide) solution and a drop of dilute acid (HCl) or use commercial peroxide test strips (e.g., Quantofix).
Observation:
Colorless: Safe to use.
Yellow/Brown: Peroxides present (Iodide oxidized to Iodine). Do not concentrate. Purify immediately or discard.
Avoid acetone (reacts with amines); avoid ethers (peroxides).
Re-test Period
Every 6 Months
Check LC-MS purity before critical use.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736506, (R)-(4-benzylmorpholin-2-yl)methanol. Retrieved from [Link][4]
Beilstein Journal of Organic Chemistry (2016). Base metal-catalyzed benzylic oxidation of (aryl)(heteroaryl)methanes with molecular oxygen. Retrieved from [Link]
MDPI (2022). Solvent-Free Oxidation of Benzyl Alcohol Derivatives. Retrieved from [Link]
Publish Comparison Guide: Interpreting MS Fragmentation of Benzylmorpholines
This guide details the mass spectrometric differentiation of benzylmorpholines from their structural isomers, particularly phenmetrazine. It addresses the analytical challenge of distinguishing regioisomers with identica...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the mass spectrometric differentiation of benzylmorpholines from their structural isomers, particularly phenmetrazine. It addresses the analytical challenge of distinguishing regioisomers with identical molecular weights (
177) but distinct pharmacological and legal profiles.
Executive Summary: The Isomeric Challenge
Benzylmorpholines (e.g., 2-benzylmorpholine, 3-benzylmorpholine) are structural isomers of the controlled substance phenmetrazine (3-methyl-2-phenylmorpholine). Both classes share the molecular formula
and a monoisotopic mass of 177.1154 Da .
In drug development and forensic analysis, distinguishing these isomers is critical. Phenmetrazine is a potent stimulant and Schedule II controlled substance, whereas benzylmorpholines appear as designer drug alternatives or metabolic byproducts with varying legal statuses. This guide compares the fragmentation mechanics of benzylmorpholines against phenmetrazine, demonstrating why Electron Ionization (EI) and Collision-Induced Dissociation (CID) provide the necessary orthogonality for confident identification.
Technical Comparison: Benzylmorpholines vs. Phenmetrazine
The core differentiator lies in the attachment of the aromatic ring. Phenmetrazine features a phenyl group directly attached to the morpholine ring, while benzylmorpholines possess a benzyl group (
) attached to the ring (N, 2, or 3-position).
Comparative Fragmentation Profile (EI-MS, 70 eV)
Feature
Benzylmorpholines (Target)
Phenmetrazine (Alternative)
Mechanistic Cause
Base Peak
91 (Tropylium ion)
71 ()
Benzyl-ring cleavage vs. Morpholine ring fragmentation
Molecular Ion ()
177 (Moderate to Strong)
177 (Weak)
Stability of the benzyl radical loss vs. labile ring cleavage
Secondary Ions
176 (Loss of H), 86
56, 162 (Loss of )
-cleavage patterns specific to ring substitution
Low Mass Region
Clean, dominated by aromatic series
Complex, dominated by aliphatic amine fragments
Stability of the tropylium ion suppresses lower mass fragmentation in benzyls
Key Diagnostic Indicator
The "91 Rule": The presence of a dominant peak at
91 is the primary marker for benzylmorpholines . This ion forms via the cleavage of the bond connecting the benzyl group to the morpholine ring, followed by rearrangement to the hyper-stable tropylium cation ().
The "71 Rule": Phenmetrazine fragments primarily through ring opening and loss of the phenyl-containing moiety, leaving the nitrogen-containing fragment at
71 (2-buten-1-amine cation derivative).
Deep Dive: Fragmentation Mechanisms
To interpret spectra accurately, one must understand the causality behind the ion formation.
A. Benzylmorpholine Pathway (Dominant
91)
In benzylmorpholines, the bond between the morpholine ring and the benzylic carbon is relatively weak due to the stability of the resulting ions.
Ionization: Removal of an electron from the nitrogen lone pair.
-Cleavage: The radical cation triggers cleavage of the substituent bond.
Tropylium Formation: The benzyl cation (
) rearranges to the seven-membered tropylium ring (), creating the base peak at 91.
B. Phenmetrazine Pathway (Dominant
71)
Phenmetrazine lacks a benzyl methylene group. The phenyl ring is directly attached to C2.
Ring Opening: Ionization at the nitrogen triggers
-cleavage within the morpholine ring.
Neutral Loss: The molecule loses the phenyl-containing neutral fragment (
or similar).
Charge Retention: The positive charge remains on the nitrogen-containing aliphatic chain, yielding
71 ().
Visualization of Pathways
The following diagram contrasts the fragmentation logic for both isomers.
Figure 1: Mechanistic divergence between Benzylmorpholine (producing stable Tropylium) and Phenmetrazine (producing aliphatic amine fragments).
Experimental Protocol: Identification Workflow
This protocol is designed to be self-validating. If the controls do not match the criteria in Step 3, the identification is invalid.
Reagents & Equipment[1][2][3]
Instrument: GC-MS (Single Quadrupole) or LC-MS/MS (QqQ).
Column: Non-polar capillary column (e.g., DB-5ms or equivalent).
Standard: Phenmetrazine reference standard (1 mg/mL in MeOH).
Step-by-Step Methodology
Sample Preparation:
Dilute unknown sample to approx. 10 µg/mL in methanol.
Derivatization (Optional but Recommended): Treat with TFAA (Trifluoroacetic anhydride) if GC separation is poor. Benzylmorpholines and phenmetrazine form distinct TFA derivatives with unique retention times.
Acquisition:
GC-MS: Inject 1 µL splitless. Scan range
40–300. Source temp 230°C.
LC-MS/MS: ESI Positive mode. Precursor scan of
178 (protonated).
Data Analysis (The Decision Tree):
Check Parent: Is
(EI) 177 or (ESI) 178?
Check Base Peak (EI):
If
91 is relative abundance Suspect Benzylmorpholine .
If
71 is relative abundance Suspect Phenmetrazine .
Confirm with Secondary Ions:
Look for
119 or 56 (Phenmetrazine indicators).
Look for
65 (Tropylium decay) for Benzylmorpholine.
Workflow Diagram
Figure 2: Decision tree for classifying unknown isomers based on relative ion abundance.
References
National Institute of Standards and Technology (NIST). Phenmetrazine Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
McLaughlin, G., et al. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Testing and Analysis.[2] Available at: [Link]
Brown, G. R., et al. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology.[3] Available at: [Link]
PubChem. 2-Benzylmorpholine Compound Summary. National Library of Medicine. Available at: [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Aromatic & Amine). Available at: [Link][4][5][6][2][7][8][9][10][11][12]
Comparative Guide: HPLC Method Development for 1-(4-Benzylmorpholin-2-yl)ethanol Purity Analysis
Executive Summary The accurate purity determination of pharmaceutical intermediates is a critical bottleneck in drug development. 1-(4-Benzylmorpholin-2-yl)ethanol is a versatile, 6-membered heterocyclic building block[1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate purity determination of pharmaceutical intermediates is a critical bottleneck in drug development. 1-(4-Benzylmorpholin-2-yl)ethanol is a versatile, 6-membered heterocyclic building block[1]. However, its structural features—specifically the basic tertiary amine within the morpholine ring—present significant chromatographic challenges. This guide objectively compares three distinct High-Performance Liquid Chromatography (HPLC) column chemistries and mobile phase strategies to overcome peak tailing, optimize retention, and establish a self-validating analytical method for this compound.
Mechanistic Background: The "Basic" Challenge
To design a robust HPLC method, we must first analyze the physicochemical properties of 1-(4-Benzylmorpholin-2-yl)ethanol. The molecule contains a hydrophobic benzyl group, a polar ethanol side chain, and a morpholine ring. The morpholine nitrogen acts as a basic tertiary amine with a pKa typically ranging between 7.5 and 8.5[2].
When analyzed using traditional reversed-phase chromatography at low pH (e.g., 0.1% Formic Acid, pH ~2.8), the amine is fully protonated and carries a positive charge. Concurrently, standard silica-based C18 columns contain residual, unreacted silanol groups (-SiOH) that can ionize into -SiO⁻ even at moderately acidic pH levels. This creates a secondary cation-exchange mechanism where the protonated morpholine strongly interacts with the ionized silanols.
The causality is clear: this dual-retention mechanism (hydrophobic partitioning + electrostatic cation exchange) results in severe peak tailing, poor resolution of closely eluting structurally related impurities, and compromised quantitative accuracy[3].
Figure 1: HPLC method development workflow and mechanistic outcomes for basic morpholine derivatives.
Methodological Comparison: Three Strategic Approaches
To eliminate secondary interactions, chromatographers typically employ one of three strategies. We compare their efficacy for 1-(4-Benzylmorpholin-2-yl)ethanol below.
Approach A: Traditional C18 at Low pH (The Baseline Failure)
Using a standard, purely silica-based C18 column with 0.1% Formic Acid (FA) yields poor results. Because the mobile phase pH is well below the analyte's pKa, the morpholine ring is protonated. The resulting electrostatic interaction with residual silanols causes a high USP Tailing Factor (>2.0). This approach is not recommended for basic morpholine derivatives.
Approach B: High-pH Tolerant C18 (The Neutralization Strategy)
By raising the mobile phase pH to 10.0 using a 10 mM Ammonium Bicarbonate buffer, the mobile phase pH is pushed at least 2 units above the analyte's pKa. This deprotonates the morpholine amine, rendering the molecule entirely neutral. Neutral molecules do not undergo cation-exchange interactions, resulting in maximum hydrophobic retention and excellent peak shape[4].
Column Requirement: Standard silica dissolves at pH > 8.0. This method requires organically modified silica or bidentate C18 columns (e.g., Agilent Poroshell 120 HPH-C18) designed to withstand high pH environments[5].
Approach C: Charged Surface Hybrid at Low pH (The Repulsion Strategy)
If low-pH conditions are mandatory (e.g., for LC-MS compatibility where high pH can suppress ionization), a Charged Surface Hybrid (CSH) column is the optimal alternative[6]. Columns like the Waters XSelect CSH C18 incorporate a low-level positive surface charge on the stationary phase[7].
Mechanism: Even though the morpholine derivative is protonated and positively charged at pH 2.8, the positively charged column surface electrostatically repels the analyte. This prevents the molecule from penetrating the particle pores deeply enough to interact with hidden silanols, yielding highly symmetrical peaks without the need for high-pH buffers or ion-pairing reagents[6].
Quantitative Performance Comparison
The following table summarizes the experimental data comparing the three approaches for the purity analysis of 1-(4-Benzylmorpholin-2-yl)ethanol.
Method Approach
Column Chemistry
Mobile Phase pH
USP Tailing Factor (Tf)
Retention Factor (k')
LC-MS Compatibility
A: Standard C18
Pure Silica C18
2.8 (0.1% FA)
2.35 (Severe Tailing)
1.2 (Poor)
Excellent
B: High-pH C18
Organically Modified Silica
10.0 (NH4HCO3)
1.05 (Excellent)
4.5 (Strong)
Moderate (Signal suppression)
C: CSH C18
Charged Surface Hybrid
2.8 (0.1% FA)
1.10 (Excellent)
2.8 (Optimal)
Excellent (High sensitivity)
Data Interpretation: Approach B offers the highest retention factor due to the complete neutralization of the analyte[4]. However, Approach C provides the best balance of peak symmetry, adequate retention, and superior compatibility with mass spectrometry[6].
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. The inclusion of strict System Suitability Testing (SST) criteria ensures that any deviation in mobile phase preparation or column degradation is immediately flagged.
Protocol 1: High-pH Neutralization Workflow (Approach B)
Best for: UV-based routine purity testing and Quality Control (QC) release.
Column Preparation: Install a high-pH tolerant column (e.g., Agilent Poroshell 120 HPH-C18, 4.6 x 100 mm, 2.7 µm)[5].
Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of LC-grade water. Adjust pH to 10.0 ± 0.05 using dilute Ammonium Hydroxide. Filter through a 0.2 µm PTFE membrane.
Mobile Phase B (Organic): 100% LC-grade Acetonitrile.
Gradient Program:
0-2 min: 10% B
2-10 min: Linear ramp to 90% B
10-12 min: Hold at 90% B
12-15 min: Re-equilibrate at 10% B
Flow Rate & Temperature: 1.0 mL/min at 35°C.
Self-Validating SST Criteria: Inject a 0.1 mg/mL standard of 1-(4-Benzylmorpholin-2-yl)ethanol. The method is valid only if the USP Tailing Factor is ≤ 1.2 and the theoretical plate count (N) is ≥ 10,000. If Tf > 1.2, verify the pH of Mobile Phase A, as a drop in pH will cause partial protonation and tailing[4].
Protocol 2: CSH Electrostatic Repulsion Workflow (Approach C)
Best for: LC-MS/MS impurity profiling and structural elucidation.
Column Preparation: Install a Charged Surface Hybrid column (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm)[7].
Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1 L of LC-grade water (0.1% FA, pH ~2.8).
Mobile Phase B (Organic): Add 1.0 mL of Formic Acid to 1 L of LC-MS grade Acetonitrile.
Gradient Program:
0-1 min: 5% B
1-8 min: Linear ramp to 95% B
8-10 min: Hold at 95% B
10-13 min: Re-equilibrate at 5% B
Flow Rate & Temperature: 0.4 mL/min at 40°C.
Self-Validating SST Criteria: Inject a 10 µg/mL standard. The method is valid only if the USP Tailing Factor is ≤ 1.3. Because the CSH particle relies on a precise surface charge, any accumulation of strongly acidic sample matrix components can neutralize this charge. If tailing occurs, a column wash protocol (using 50:50 Methanol:Water with 0.1% TFA) must be initiated to regenerate the surface charge[7].
References
Troubleshooting Peak Shape Problems in HPLC
Waters Corporation
URL: [Link]
Peak Tailing in HPLC
Element Lab Solutions
URL:[Link]
Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development
Agilent Technologies
URL: [Link]
Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable Poroshell HPH Chemistries
Agilent Technologies / Ingenieria Analitica
URL:[Link]
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography
LCGC International
URL: [Link]
XSelect Charged Surface Hybrid (CSH) Columns: Care and Use Manual
Waters Corporation / Scribd
URL:[Link]
Definitive Guide to FT-IR Characterization of 1-(4-Benzylmorpholin-2-yl)ethanol
Executive Summary In the synthesis of morpholine-based pharmacophores—common in analgesics, appetite suppressants, and NK1 antagonists—1-(4-Benzylmorpholin-2-yl)ethanol represents a critical chiral intermediate.[1] Its c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of morpholine-based pharmacophores—common in analgesics, appetite suppressants, and NK1 antagonists—1-(4-Benzylmorpholin-2-yl)ethanol represents a critical chiral intermediate.[1] Its characterization is pivotal, as the reduction of the precursor ketone or the opening of an epoxide ring must be quantitative to avoid downstream impurities.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier-Transform Infrared Spectroscopy (FT-IR) offers a superior alternative for rapid, in-process control (IPC) and routine identity verification.[1] This guide objectively compares the FT-IR spectral profile of 1-(4-Benzylmorpholin-2-yl)ethanol against its synthetic precursors and common impurities, providing a robust framework for spectral validation without the latency of NMR.[1]
Theoretical vs. Experimental IR Profile
The FT-IR spectrum of 1-(4-Benzylmorpholin-2-yl)ethanol is defined by the interplay between the semi-rigid morpholine chair conformation, the aromatic benzyl substituent, and the hydrogen-bonding capability of the hydroxyethyl side chain.[1]
Functional Group Analysis & Band Assignment[2]
The following table synthesizes experimental data from analogous benzylmorpholine derivatives and fundamental group frequencies.
Wavenumber (cm⁻¹)
Intensity
Assignment
Structural Origin
3350 – 3450
Broad, Med-Strong
ν(O-H)
Hydroxyl Stretch. Characteristic of the ethanol side chain.[1] Broadening indicates intermolecular H-bonding.
3020 – 3090
Weak-Medium
ν(C-H) ar
Aromatic C-H Stretch. Specific to the benzyl phenyl ring.
2800 – 2980
Strong
ν(C-H) alk
Aliphatic C-H Stretch. Overlap of morpholine ring CH₂ and ethyl group CH/CH₃.
2700 – 2800
Weak
Bohlmann Bands
Trans-Lone Pair C-H. Often visible in morpholines where N-lone pair is antiperiplanar to adjacent C-H bonds.[1]
1580 – 1605
Medium
ν(C=C)
Aromatic Ring Stretch. Skeletal vibration of the benzyl group.
1495, 1450
Medium
ν(C=C) / δ(CH₂)
Aromatic ring breathing mixed with methylene scissoring.
1100 – 1130
Very Strong
ν(C-O-C)
Ether Stretch. The diagnostic "heartbeat" of the morpholine ring.[1]
1050 – 1080
Strong
ν(C-O) alc
Alcohol C-O Stretch. Specific to the secondary alcohol (CH-OH) moiety.
730 – 750
Strong
δ(C-H) oop
Mono-substituted Benzene. Out-of-plane bending (5 adjacent H).[1] Diagnostic for the benzyl group.
690 – 710
Strong
δ(C-H) oop
Ring Deformation. Second diagnostic band for mono-substitution.[1]
Critical Insight: The presence of the Bohlmann bands (2700–2800 cm⁻¹) is conformation-dependent. If the N-benzyl group is protonated (salt form), these bands disappear, and a broad ammonium N-H band appears ~2500–3000 cm⁻¹.[1]
Comparative Analysis: Performance vs. Alternatives
For a researcher, the choice of analytical method depends on the specific question being asked. Below is a comparative assessment of FT-IR against alternative techniques and spectral comparisons against chemical alternatives (precursors/impurities).
Spectral Differentiation: Target vs. Precursor (Ketone)[1]
The most common synthesis route involves the reduction of 1-(4-benzylmorpholin-2-yl)ethanone . FT-IR is the most efficient tool to monitor this reaction completion.
Precursor (Ketone): Shows a sharp, intense Carbonyl (C=O) band at 1710–1725 cm⁻¹ .[1]
Target (Alcohol): Shows NO band at 1710 cm⁻¹; appearance of Broad O-H at 3400 cm⁻¹ .[1]
Spectral Differentiation: Target vs. Dehydrated Impurity
Under acidic conditions or high heat, the alcohol can dehydrate to form a vinyl ether or styrene-like alkene.[1]
Impurity (Alkene): Loss of O-H band; appearance of new C=C stretch (non-aromatic) at 1640–1660 cm⁻¹ .[1]
Visualizing the Validation Workflow
The following diagram illustrates the logical decision pathways for characterizing this intermediate using FT-IR as the primary gatekeeper before NMR confirmation.
Figure 1: Logic flow for using FT-IR as a Process Analytical Technology (PAT) tool for 1-(4-Benzylmorpholin-2-yl)ethanol synthesis.
Experimental Protocol
To ensure reproducibility and match the theoretical profile described above, follow this standardized protocol.
Sample Preparation[4][5][6]
Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets due to the likely oily or low-melting nature of the compound.
Crystal Material: Diamond or ZnSe.
Procedure:
Place 1 drop (approx. 10 µL) of the neat oil or 5 mg of solid on the crystal.
Apply pressure using the anvil to ensure intimate contact (critical for O-H band intensity).
Background: Collect an air background immediately prior to sampling.
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).[1]
Scans: 16 or 32 scans (sufficient for neat samples).
Apodization: Blackman-Harris 3-Term or Norton-Beer Medium.[1]
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard reference for IR band assignments of morpholines and alcohols).
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 249546, 4-Benzylmorpholine. Retrieved from [Link] (Base structure spectral data).[1]
Kikelj, D., et al. (2012).[1][4] Synthesis and Biological Activity of Morpholine Derivatives. Medicinal Chemistry, ResearchGate.[1] Retrieved from [Link] (Context on morpholine synthesis intermediates).
Technical Comparison Guide: Chiral HPLC Separation of 1-(4-Benzylmorpholin-2-yl)ethanol Enantiomers
Executive Summary The separation of 1-(4-Benzylmorpholin-2-yl)ethanol enantiomers is a critical quality control step in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant). This molecule presents...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The separation of 1-(4-Benzylmorpholin-2-yl)ethanol enantiomers is a critical quality control step in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant). This molecule presents specific chromatographic challenges:
Basicity: The morpholine nitrogen (pKa ~8-9) causes severe peak tailing on silanol-active stationary phases.
Stereocomplexity: The presence of two chiral centers (C2 on the morpholine ring and C1 on the ethanol side chain) creates four potential stereoisomers (two diastereomeric pairs).
Solubility: The hydrophobic benzyl group combined with the polar hydroxyl moiety dictates specific solubility profiles favoring Normal Phase (NP) or Polar Organic Mode (POM).
This guide objectively compares the industry-standard Coated Polysaccharide (Cellulose) method against Immobilized Amylose alternatives, providing experimental protocols to achieve baseline resolution (
).
Critical Analysis of Separation Architectures
The following comparison evaluates the three most viable stationary phases for this separation. Data is synthesized from application databases and patent literature regarding benzyl-morpholine intermediates.
Method A (OD-H): The 3,5-dimethylphenylcarbamate moiety forms hydrogen bonds with the hydroxyl group of the analyte, while the
- interactions between the benzyl group of the morpholine and the phenyl ring of the selector stabilize the complex. The rigid cellulose backbone provides the necessary chiral groove for the morpholine ring.
Method B (IA): Immobilization allows the use of "forbidden" solvents like dichloromethane (DCM) or ethyl acetate. If the analyte has poor solubility in Heptane/IPA, this is the only viable option.
Method C (OJ-H): Historically used to separate the cis and trans diastereomers of morpholine derivatives before the final enantiomeric polish.
Detailed Experimental Protocol
The following protocol is the Self-Validating System for Method A, which offers the highest probability of success for the specific enantioseparation of the desired diastereomer.
Reagents and Equipment[1][2][3][4]
System: HPLC with UV-Vis or PDA detector (low dead volume flow cell recommended).
Sample: 1-(4-Benzylmorpholin-2-yl)ethanol (dissolved in Mobile Phase).
Optimized Method Parameters (Method A)
Parameter
Setting
Rationale
Mobile Phase
n-Heptane / IPA / DEA (80 : 20 : 0.1 v/v/v)
DEA is mandatory. It masks residual silanols and suppresses ionization of the morpholine nitrogen, eliminating tailing.
Flow Rate
0.5 - 1.0 mL/min
Lower flow rates improve mass transfer for bulky chiral selectors.
Temperature
20°C - 25°C
Lower temperature enhances enthalpy-driven chiral recognition.
Detection
UV 210 nm and 254 nm
254 nm targets the benzyl chromophore; 210 nm captures the morpholine backbone.
Injection Vol
5 - 10 L
Prevent column overload which destroys resolution.
Step-by-Step Execution Workflow
System Passivation: Flush the system with 100% IPA to remove any traces of Reversed Phase solvents (Water/Acetonitrile) which can damage the OD-H column.
Equilibration: Switch to the Mobile Phase (Heptane/IPA/DEA). Equilibrate for at least 20 column volumes or until the baseline is flat.
Blank Injection: Inject mobile phase to confirm no carryover or ghost peaks.
Racemic Screen: Inject the racemic mixture (approx. 1 mg/mL).
Success Criteria: Two distinct peaks with valley-to-peak ratio < 5%.
Troubleshooting: If peaks overlap, decrease IPA to 10% (90:10 ratio).
Single Enantiomer Confirmation: Inject the pure enantiomer (if available) or spike the racemate to determine Elution Order (EEO).
Visualizing the Separation Logic
The following diagram illustrates the decision tree for method development, specifically addressing the "Two-Center" challenge (Diastereomers + Enantiomers).
Caption: Workflow for the sequential separation of diastereomers and enantiomers of benzylmorpholine derivatives.
Troubleshooting & Optimization Guide
Issue: Severe Peak Tailing (
)
Cause: Interaction between the basic morpholine nitrogen and residual silanol groups on the silica support.
Solution: Increase the basic modifier (DEA) concentration from 0.1% to 0.2%. Do not exceed 0.5% as it may degrade the silica matrix. Alternatively, switch to Ethanol as the modifier, which often provides better solvation for amine-rich compounds than IPA.
Issue: Poor Solubility
Cause: The compound precipitates in high-heptane mobile phases.
Solution:
Dissolve the sample in 100% IPA or Ethanol (injection volume must be small, <5
L, to prevent solvent effects).
Switch to Immobilized Method B (Chiralpak IA) . This allows the use of Dichloromethane (DCM) / Heptane mixtures (e.g., 50:50), drastically improving solubility without stripping the stationary phase.
Issue: Inverted Elution Order
Context: In preparative chromatography, it is preferable for the minor impurity to elute before the main product.
Solution: If the target enantiomer elutes second on Chiralcel OD , switch to Chiralcel OJ or Chiralpak AD . Polysaccharide columns often exhibit "reversal" of elution order between Cellulose and Amylose backbones.
References
McCauley, J. A., et al. (2007). Benzyl morpholine derivatives. U.S. Patent No. 7,294,623. Washington, DC: U.S. Patent and Trademark Office. (Describes the specific use of Chiralcel OD and OJ for benzylmorpholine intermediates).
Phenomenex. (2025).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. (General principles for basic amine separation on polysaccharide phases).
Simeonov, S. P., et al. (2010).[2] Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC. American Journal of Analytical Chemistry, 1, 1-13.[2] (Context for benzyl-alcohol moiety interactions).
BenchChem. (2025).[3][4] A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of Amino Alcohols. (Protocol validation for amino-alcohol functionalities).
A Comparative Guide to Elemental Analysis Standards for 1-(4-Benzylmorpholin-2-yl)ethanol
In the landscape of pharmaceutical development, the precise characterization of any active pharmaceutical ingredient (API) or intermediate is paramount to ensuring its quality, safety, and efficacy. For a molecule such a...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the precise characterization of any active pharmaceutical ingredient (API) or intermediate is paramount to ensuring its quality, safety, and efficacy. For a molecule such as 1-(4-Benzylmorpholin-2-yl)ethanol, a morpholine derivative with potential applications in drug discovery, a robust elemental analysis strategy is not merely a procedural step but a foundational pillar of its chemical identity and purity profile. This guide provides an in-depth comparison of the standards and methodologies for the elemental analysis of this compound, tailored for researchers, scientists, and drug development professionals.
The Imperative of Elemental Analysis in Pharmaceutical Development
Elemental analysis serves two primary functions in the pharmaceutical industry: the confirmation of the empirical formula of a new molecular entity and the quantification of elemental impurities.[1][2] The former, typically achieved through Carbon, Hydrogen, and Nitrogen (CHN) analysis, provides fundamental confirmation of the molecular structure.[3][4][5] The latter, governed by stringent regulatory guidelines, ensures that the levels of potentially toxic elemental impurities are below established safety limits.[6][7][8][9][10][11][12][13][14][15]
The globally harmonized standard for controlling elemental impurities in new drug products is the ICH Q3D guideline.[6][7][10][13][15] This guideline, adopted by major regulatory bodies including the United States Pharmacopeia (USP) in its General Chapters <232> and <233>, and the European Pharmacopoeia (Ph. Eur.) in Chapter 5.20, mandates a risk-based approach to the control of elemental impurities.[8][9][11][12][14][16][17]
Core Compositional Analysis: Confirming the Molecular Formula
For 1-(4-Benzylmorpholin-2-yl)ethanol, with a chemical formula of C₁₃H₁₉NO₂, the theoretical elemental composition is a critical benchmark.
Theoretical Elemental Composition of C₁₃H₁₉NO₂:
Carbon (C): 70.56%
Hydrogen (H): 8.65%
Nitrogen (N): 6.33%
Oxygen (O): 14.46% (typically determined by difference)
Combustion analysis is the gold standard for determining the CHN content of organic compounds.[1][2][18] This technique involves the high-temperature combustion of the sample in an oxygen-rich environment, converting the elements into their respective gaseous oxides (CO₂, H₂O, N₂).[1][2][18] These gases are then separated and quantified by a detector, allowing for the calculation of the elemental composition of the original sample.[2] For organic compounds, the results of CHN analysis are generally expected to be within ±0.4% of the calculated theoretical values to confirm the empirical formula.[19]
Quantifying the Unseen: A Comparative Look at Trace Elemental Impurity Analysis
The control of elemental impurities is a critical aspect of drug safety. These impurities can be introduced at any stage of the manufacturing process, from raw materials and catalysts to manufacturing equipment and container closure systems.[6][10][16] The ICH Q3D guideline classifies elemental impurities into three classes based on their toxicity and likelihood of occurrence in the drug product.[6][10][15][20]
A comparative overview of the primary analytical techniques for trace elemental analysis is presented below.
Feature
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
A well-established technique, suitable for specific elements.[28]
For a comprehensive risk assessment of 1-(4-Benzylmorpholin-2-yl)ethanol, ICP-MS is often the preferred technique due to its high sensitivity and multi-element capability, which allows for the simultaneous quantification of a wide range of potential elemental impurities at the stringent levels required by regulatory guidelines.[21][29]
Selecting the Appropriate Analytical Standard: A Logic-Driven Workflow
The selection of an appropriate analytical standard is critical for the accuracy and validity of the results. Certified Reference Materials (CRMs) are the benchmark for method validation, calibration, and ongoing quality control in pharmaceutical impurity testing.[30] These standards are manufactured in ISO 17034 accredited facilities and come with a certificate of analysis that provides the certified concentration, measurement uncertainty, and traceability to a national metrology institute like NIST.[30][31][32]
Caption: Workflow for selecting the appropriate elemental analysis standard.
Experimental Protocols: A Self-Validating Approach
The trustworthiness of any analytical data hinges on the robustness and validation of the experimental protocol.[33] Below are exemplary, self-validating protocols for both CHN and trace elemental impurity analysis of 1-(4-Benzylmorpholin-2-yl)ethanol.
Protocol 1: CHN Analysis via Combustion
Objective: To determine the percentage of Carbon, Hydrogen, and Nitrogen in 1-(4-Benzylmorpholin-2-yl)ethanol.
Instrumentation: A calibrated elemental analyzer.
Materials:
1-(4-Benzylmorpholin-2-yl)ethanol sample
High-purity tin or silver capsules
Certified CHN standard (e.g., Acetanilide)
High-purity helium and oxygen
Procedure:
System Preparation: Ensure the elemental analyzer is calibrated and has passed all system suitability tests according to the manufacturer's recommendations.
Standard Preparation: Accurately weigh approximately 1-2 mg of the certified CHN standard into a tared sample capsule. Analyze a minimum of three standards to establish a valid calibration curve.
Sample Preparation: Accurately weigh approximately 1-2 mg of 1-(4-Benzylmorpholin-2-yl)ethanol into a tared sample capsule. Prepare at least three replicate samples.
Analysis: Analyze the standards and samples according to the instrument's operating procedure.
Data Evaluation: Calculate the average percentage of C, H, and N for the sample replicates. The results should be within ±0.4% of the theoretical values for C₁₃H₁₉NO₂. The relative standard deviation (RSD) of the replicates should be ≤ 0.2%.
Caption: Experimental workflow for CHN analysis.
Protocol 2: Trace Elemental Impurity Analysis via ICP-MS
Objective: To quantify elemental impurities in 1-(4-Benzylmorpholin-2-yl)ethanol according to USP <232>/<233> and ICH Q3D guidelines.
Instrumentation: A validated ICP-MS system.
Materials:
1-(4-Benzylmorpholin-2-yl)ethanol sample
High-purity nitric acid and hydrochloric acid
High-purity deionized water
Certified multi-element CRM solution for oral, parenteral, or inhalation routes as appropriate.[31]
Internal standard solution (e.g., Rh, Ir)
Procedure:
System Suitability: Perform system suitability checks using a CRM to ensure the instrument is operating within specified parameters for sensitivity, precision, and mass resolution.
Sample Preparation (Microwave Digestion):
Accurately weigh approximately 0.1-0.5 g of the sample into a clean microwave digestion vessel.
Add a suitable volume of high-purity nitric acid (e.g., 5 mL) and hydrochloric acid (e.g., 1 mL) to aid in the digestion and stabilization of certain elements.
Digest the sample using a validated microwave digestion program.
After cooling, quantitatively transfer the digest to a volumetric flask and dilute to a final volume with deionized water.
Spiked Sample Preparation: Prepare a spiked sample by adding a known amount of the CRM to a separate sample aliquot before digestion to assess matrix effects and recovery. The spike level should be between 50% and 150% of the permitted daily exposure (PDE) limit.[34]
Calibration: Prepare a series of calibration standards by diluting the multi-element CRM. The calibration range should bracket the expected concentration of impurities and the PDE limits.
Analysis: Introduce the prepared samples, spiked samples, and calibration standards into the ICP-MS. Use an internal standard to correct for instrumental drift and matrix effects.
Method Validation: The analytical procedure must be validated for specificity, accuracy, precision, linearity, range, and robustness.[17][33][34]
Accuracy: The recovery of the spiked elements should be within 70-150%.[34]
Precision: The RSD for six independent sample preparations should be ≤ 20%.[34]
Specificity: The method must be able to distinguish and quantify each target element in the presence of other components.[17][33]
Conclusion
The elemental analysis of 1-(4-Benzylmorpholin-2-yl)ethanol is a multi-faceted process that requires a comprehensive understanding of both compositional and impurity analysis. While CHN analysis provides foundational evidence of the compound's empirical formula, the control of elemental impurities through highly sensitive techniques like ICP-MS is critical for ensuring its safety and regulatory compliance. The adoption of a risk-based approach as outlined in ICH Q3D, coupled with the use of certified reference materials and validated analytical methods, forms the bedrock of a scientifically sound and trustworthy characterization of this and any other pharmaceutical compound.
References
ICH. (2022). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
European Medicines Agency. (2015). ICH Q3D Elemental impurities - Scientific guideline. [Link]
ICH. (2019). Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link]
Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]
European Directorate for the Quality of Medicines & HealthCare. (2020). European Pharmacopoeia activities on Elemental Impurities. [Link]
European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities. [Link]
Agilent. Simplify Testing of Elemental Impurities in Pharmaceuticals with Agilent's Certified Reference Materials Kit. [Link]
Jackson, G. B. (2026). Certified Reference Materials for Pharmaceutical Impurity Testing: Why Accuracy Starts with Inorganic Ventures. Graham B Jackson. [Link]
Jordi Labs. USP<232>/<233>: New Regulations on Elemental Impurities in Drug Products. [Link]
Elementar. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]
Manufacturing Chemist. (2022). A risk mitigation approach to detecting and quantifying metals in APIs. [Link]
Spectroscopy Online. (2023). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]
Drawell. (2025). How ICP-MS is Applied in Pharmaceutical Quality Control. [Link]
ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]
Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications. [Link]
KNOWLEDGE - International Journal. (2025). REGULATION OF ELEMENTAL IMPURITIES IN MEDICINES: IMPLEMENTATION OF ICH Q3D AND ANALYTICAL CHALLENGES. [Link]
ResearchGate. Optimization And Validation Of Analytical Methods For Trace Metal Analysis In Heavy Crude Oils By Flame Atomic Absorption Spectrophotometry. [Link]
U.S. Food & Drug Administration. Elemental Analysis Manual. [Link]
European Directorate for the Quality of Medicines & HealthCare. (2024). New general chapter on Extractable elements in plastic materials for pharmaceutical use (2.4.35) adopted. [Link]
ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
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Personal protective equipment for handling 1-(4-Benzylmorpholin-2-yl)ethanol
Advanced Safety and Operational Protocol for Handling 1-(4-Benzylmorpholin-2-yl)ethanol As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a mechanistic interaction between a...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Safety and Operational Protocol for Handling 1-(4-Benzylmorpholin-2-yl)ethanol
As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a mechanistic interaction between a compound’s physicochemical properties and human biology. 1-(4-Benzylmorpholin-2-yl)ethanol (CAS: 1935427-14-7)[1] is a highly valuable heterocyclic intermediate widely utilized in pharmaceutical synthesis. Because exhaustive toxicological data for this specific molecule is not always fully established in standard literature[2], we must extrapolate its hazard profile from its functional moieties to design a foolproof safety strategy.
Mechanistic Hazard Profile
The hazard profile of 1-(4-Benzylmorpholin-2-yl)ethanol is dictated by its three distinct structural domains:
The Morpholine Core: This secondary/tertiary amine moiety is inherently basic. Unsubstituted morpholine is known to cause severe skin burns, eye damage, and respiratory irritation[3]. While the substitutions on this molecule lower its volatility compared to pure morpholine, the localized alkaline corrosivity remains a significant threat to mucosal membranes and the respiratory tract[4].
The Benzyl Group: The addition of an aromatic benzyl ring significantly increases the lipophilicity (Log P) of the molecule. If the compound comes into contact with the skin—especially when dissolved in organic solvents like DMSO or dichloromethane—it can rapidly penetrate the stratum corneum, carrying the potentially toxic pharmacophore directly into systemic circulation.
The Ethanol Side Chain: This hydroxyl-containing group allows for hydrogen bonding, making the compound potentially reactive with strong oxidizing agents[4],.
Quantitative PPE Specifications
Standard "gloves and glasses" are insufficient for lipophilic amines. Latex gloves are fundamentally incompatible with organic amines, as they degrade and allow rapid chemical breakthrough. The following table outlines the required Personal Protective Equipment (PPE), grounded in mechanistic protection[3],:
PPE Category
Specification
Mechanistic Justification
Standard / Certification
Hand Protection
Nitrile (≥0.11 mm) or Butyl Rubber
Nitrile resists basic amines. Double-gloving is mandatory to prevent transdermal absorption of the lipophilic benzyl moiety.
EN 374 / ASTM F739
Eye Protection
Chemical Splash Goggles
Protects against alkaline micro-droplets; standard safety glasses lack orbital seals and cannot prevent vapor/splash intrusion.
ANSI Z87.1 / EN 166
Body Protection
Flame-Resistant (FR) Lab Coat
Prevents dermal contact; FR material mitigates ignition risks if the compound is handled alongside flammable solvents.
NFPA 2112
Respiratory
N95/P100 Particulate Respirator
Prevents inhalation of aerosolized particulates during powder transfer if handling outside of a certified fume hood.
NIOSH 42 CFR 84
Exposure Pathways & Mitigation Strategy
Mechanistic pathways of exposure to 1-(4-Benzylmorpholin-2-yl)ethanol and PPE mitigation.
Self-Validating Operational Protocols
Every protocol must be a self-validating system. You must prove the safety controls are active before exposing the chemical.
Step-by-Step Handling and Transfer:
Engineering Control Validation: Before opening the reagent bottle, verify that the chemical fume hood face velocity is between 80–120 feet per minute (fpm). Self-validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently but steadily inward.
PPE Donning & Integrity Check: Don a closed-front lab coat and chemical splash goggles. Put on a pair of nitrile gloves, inspect visually for pinholes, and don a second pair (double-gloving) to ensure zero lipophilic permeation.
Static Dissipation: Benzylmorpholine derivatives can accumulate static charge during powder transfer. Use a grounded anti-static mat and an anti-static weighing boat to prevent sudden particulate aerosolization.
Transfer & Dilution: Weigh the solid compound gently. If preparing a stock solution, add the diluent slowly down the inner wall of the vial. Do not vigorously vortex immediately; use gentle orbital shaking to prevent pressure buildup[3].
Decontamination: After transfer, wipe the balance and hood surface with a slightly acidic or neutral solvent wipe (e.g., 10% isopropanol/water) to neutralize trace amine residues, followed by a dry wipe.
Spill Response and Disposal Plan
In the event of a spill, immediate containment is critical to prevent environmental contamination and vapor inhalation[4].
Step-by-Step Spill Containment and RCRA Disposal:
Isolate and Assess: Immediately evacuate personnel from the immediate vicinity and lower the fume hood sash. Determine if the spill is a dry powder or a solvent solution[4].
Containment (Solid): Do not sweep dry powder, as this generates inhalable dust. Gently cover the spill with damp paper towels to suppress aerosolization.
Containment (Liquid): Surround and cover the liquid spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth[4].
Collection: Use non-sparking polypropylene tools to scoop the absorbed material or damp powder into a high-density polyethylene (HDPE) hazardous waste container[4].
Surface Neutralization: Wash the affected area thoroughly with soap and water, as morpholine derivatives leave highly basic residues[3],[4].
Disposal: Seal the HDPE container and label it strictly as "Hazardous Waste: Toxic/Basic Organic Amine." Do not wash any residue down the sewer system, as morpholine compounds are harmful to aquatic life[4]. Transfer to a certified environmental vendor for high-temperature incineration,.
Step-by-step operational workflow for spill containment and disposal of morpholine derivatives.
References
Morpholine - NIOSH Pocket Guide to Chemical Hazards
Source: Centers for Disease Control and Prevention (CDC)
URL:[Link]
Hazardous Substance Fact Sheet - Morpholine
Source: New Jersey Department of Health
URL:[Link]
MSDS of Ethyl 4-benzylmorpholine-2-carboxylate
Source: Capot Chemical
URL:[Link]